Albendazole sulfone-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O4S |
|---|---|
Molecular Weight |
304.38 g/mol |
IUPAC Name |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |
InChI Key |
CLSJYOLYMZNKJB-JOMZKNQJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Albendazole Sulfone-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albendazole sulfone-d7 is the deuterium-labeled analog of albendazole sulfone, a primary metabolite of the broad-spectrum anthelmintic drug, albendazole. Its principal application lies in its use as an internal standard for the quantitative analysis of albendazole and its metabolites in complex biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, the metabolic pathway of its parent compound, and detailed methodologies for its use in analytical applications.
Introduction
Albendazole, a member of the benzimidazole class of compounds, is a widely used anthelmintic for treating a variety of parasitic worm infestations in both humans and animals. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide, which is the main active metabolite, and subsequent oxidation to the inactive albendazole sulfone.[1]
Accurate quantification of albendazole and its metabolites in biological fluids is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for such analyses, as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[2]
Physicochemical Properties
The physicochemical properties of Albendazole sulfone are summarized in the table below. The deuterated form, this compound, will have a slightly higher molecular weight.
| Property | Value | Reference |
| Chemical Name | methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | [3] |
| Molecular Formula | C₁₂H₁₅N₃O₄S | [3][4] |
| Molecular Weight | 297.33 g/mol | [3][5] |
| CAS Number | 75184-71-3 | [3] |
| Appearance | White to Brown Solid | [5] |
| Melting Point | 290-292 °C | [5] |
| Solubility | Soluble in DMSO and methanol. | [5] |
Metabolic Pathway of Albendazole
Albendazole is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes and flavin-containing monooxygenases. The metabolic cascade from the parent drug to albendazole sulfone is a key pathway in its biotransformation.
Experimental Protocols
Synthesis of Albendazole Sulfone
Materials:
-
Albendazole
-
Hydrogen Peroxide (H₂O₂)
-
Acetic Acid
Procedure:
-
Dissolve Albendazole in acetic acid.
-
Slowly add hydrogen peroxide to the solution. The reaction is exothermic and may require cooling.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, Albendazole Sulfone, can be precipitated and purified.
Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
Analytical Method for Quantification of Albendazole and its Metabolites
The following is a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma, utilizing a deuterated internal standard like this compound.
4.2.1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (containing this compound).
-
Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
4.2.2. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Hypurity C18) |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole | 266.1 | 234.1 |
| Albendazole Sulfoxide | 282.1 | 250.1 |
| Albendazole Sulfone | 298.1 | 266.1 |
| This compound | 305.1 | 273.1 |
Note: The exact m/z values for this compound may vary depending on the specific deuteration pattern. The values provided are illustrative.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of albendazole and its metabolites using this compound as an internal standard.
Conclusion
This compound serves as an indispensable tool for the accurate and reliable quantification of albendazole and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS methodologies is critical for robust drug development and clinical research. This guide has provided a foundational understanding of its properties, the metabolic context of its parent compound, and detailed experimental considerations for its application in a research setting. While a specific synthesis protocol for the deuterated form remains proprietary to commercial suppliers, the provided information on the synthesis of the non-deuterated analog and detailed analytical methods offers valuable insights for scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albendazole sulfone | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ALBENDAZOLE SULFONE CAS#: 75184-71-3 [m.chemicalbook.com]
An In-Depth Technical Guide to the Core Chemical Properties of Albendazole Sulfone-d7
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and biological relevance of Albendazole sulfone-d7. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Chemical and Physical Properties
This compound is the deuterium-labeled version of Albendazole sulfone, a primary metabolite of the broad-spectrum anthelmintic drug, Albendazole. The incorporation of seven deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices.[1][2]
Data Summary
The key chemical and physical properties of this compound and its non-labeled counterpart are summarized in the table below for easy comparison.
| Property | This compound | Albendazole sulfone |
| Molecular Formula | C₁₂H₈D₇N₃O₄S[1][3] | C₁₂H₁₅N₃O₄S[4][5] |
| Molecular Weight | 304.37 g/mol [1][3] | 297.33 g/mol [4][6] |
| CAS Number | Not explicitly available | 75184-71-3[7][8] |
| Appearance | Solid[9] | Solid |
| Solubility | Soluble in DMSO[3] | Soluble in DMSO and methanol[8][9] |
| Melting Point | Not available | 290-292 °C[8] |
| λmax | Not available | 223 nm[9] |
| Purity | Typically ≥98% | ≥95% (HPLC)[6] |
| Storage Temperature | -20°C[9] | 2-8°C |
Metabolic Pathway and Synthesis
Albendazole is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone.[10]
Metabolic Pathway of Albendazole
The metabolic conversion of Albendazole to Albendazole sulfone is a two-step oxidative process.
Caption: Metabolic pathway of Albendazole to its primary metabolites.
Synthesis of Albendazole Sulfone
The synthesis of Albendazole sulfone is typically achieved through the oxidation of Albendazole. A common laboratory-scale synthesis protocol is described below.
Experimental Protocol: Synthesis of Albendazole Sulfone
-
Objective: To synthesize Albendazole sulfone via the oxidation of Albendazole.
-
Reagents: Albendazole, hydrogen peroxide (H₂O₂), glacial acetic acid.
-
Procedure:
-
Dissolve Albendazole in glacial acetic acid.
-
Slowly add an excess of hydrogen peroxide (typically 2 equivalents) to the solution while maintaining the reaction temperature at approximately 40°C.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the sulfone product.[11]
-
The reaction is typically complete within 3 to 4 hours.[11]
-
Upon completion, the product precipitates out of the solution.
-
Filter the precipitate using vacuum filtration and dry the collected solid.[11]
-
The purity of the crude product can be assessed by High-Performance Liquid Chromatography (HPLC).[12]
-
Note: The synthesis of this compound would involve starting with the deuterated analogue of Albendazole.
Caption: Experimental workflow for the synthesis of Albendazole sulfone.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique for the quantification of Albendazole and its metabolites. The use of a deuterated internal standard like this compound is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation.
HPLC Method for Simultaneous Determination
A validated HPLC method for the simultaneous determination of Albendazole, Albendazole sulfoxide, and Albendazole sulfone in plasma is outlined below.
Experimental Protocol: HPLC-PDA Analysis
-
Objective: To quantify Albendazole and its metabolites in plasma samples.
-
Instrumentation: HPLC system with a Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Plasma samples are subjected to Solid-Phase Extraction (SPE) for cleanup and concentration of the analytes.[13]
-
-
Chromatographic Conditions:
-
Validation: The method is typically validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ). For instance, calibration curves have been shown to be linear in the range of 0.025 to 2.0 µg/mL for all three compounds.[13]
Caption: Workflow for the HPLC analysis of Albendazole metabolites.
Biological Activity and Applications
Albendazole sulfone is generally considered an inactive metabolite of Albendazole. The primary anthelmintic activity is attributed to Albendazole and its sulfoxide metabolite, which act by inhibiting the polymerization of tubulin in parasites.
The deuterated form, this compound, serves a critical role in research and development as an internal standard for analytical methods.[1] The stable isotope labeling allows for its differentiation from the endogenous metabolite in mass spectrometry, leading to highly accurate and precise quantification of the drug and its metabolites in biological samples. This is essential for pharmacokinetic, drug metabolism, and bioequivalence studies.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Albendazole sulfoxide-d7 [smolecule.com]
- 3. This compound by MedChem Express, Cat. No. HY-W019773S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. Albendazole sulfone | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 错误页 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | TRC-A511617-10MG | LGC Standards [lgcstandards.com]
- 8. Albendazole sulfone | CAS#:75184-71-3 | Chemsrc [chemsrc.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Albendazole - Wikipedia [en.wikipedia.org]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. ERIC - EJ823771 - Synthesis of an Albendazole Metabolite: Characterization and HPLC Determination, Journal of Chemical Education, 2008-Dec [eric.ed.gov]
- 13. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Albendazole Sulfone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Albendazole sulfone-d7, a crucial internal standard for pharmacokinetic and metabolic studies of the widely used anthelmintic drug, Albendazole. This document details the synthetic pathway, experimental protocols, and analytical characterization methods, presenting quantitative data in a clear, tabular format and illustrating workflows with diagrams.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic used in the treatment of various parasitic worm infestations in humans and animals. Following administration, Albendazole is rapidly metabolized in the liver to its active metabolite, Albendazole sulfoxide, and subsequently to the inactive Albendazole sulfone.[1] To accurately quantify Albendazole and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, with seven deuterium atoms on the propyl group, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass difference. This guide outlines a robust methodology for the synthesis and rigorous characterization of this important analytical standard.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated alkylating agent, followed by the construction of the benzimidazole core, and finally, oxidation to the sulfone.
Synthesis Pathway
The overall synthetic route is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Propyl-d7-bromide
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add commercially available 1-Propan-1,1,2,2,3,3,3-d7-ol (1.0 eq).[2][3]
-
Reaction: Cool the flask in an ice bath and slowly add hydrobromic acid (48%, 2.0 eq) dropwise with stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain propyl-d7-bromide as a colorless liquid.
Step 2: Synthesis of Albendazole-d7
-
Synthesis of 4-(Propylthio-d7)-2-nitroaniline: In a reaction vessel, dissolve 4-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol. Add sodium sulfide (1.2 eq) and propyl-d7-bromide (1.1 eq). Heat the mixture to reflux for 8-12 hours. After cooling, pour the reaction mixture into water to precipitate the product. Filter, wash with water, and dry to obtain 4-(propylthio-d7)-2-nitroaniline.
-
Synthesis of 4-(Propylthio-d7)-o-phenylenediamine: Suspend 4-(propylthio-d7)-2-nitroaniline (1.0 eq) in a mixture of water and ethanol. Heat the suspension and add a reducing agent such as sodium dithionite (3.0 eq) portion-wise. After the addition, continue heating for 1-2 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent to yield 4-(propylthio-d7)-o-phenylenediamine.
-
Synthesis of Albendazole-d7: To a solution of 4-(propylthio-d7)-o-phenylenediamine (1.0 eq) in a mixture of water and a suitable organic solvent, add methyl (cyano)carbamate (1.1 eq) and an acid catalyst (e.g., acetic acid). Heat the reaction mixture at reflux for 4-6 hours. Cool the mixture, and the product will precipitate. Filter the solid, wash with water and a cold organic solvent (e.g., methanol), and dry under vacuum to obtain Albendazole-d7.[4]
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve Albendazole-d7 (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.[5]
-
Oxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, >2.2 eq) portion-wise. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until all the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a solution of sodium sulfite. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₈D₇N₃O₄S |
| Molecular Weight | 304.37 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 305.1 |
| Major Fragment Ions | m/z 273.1, 241.1, 198.1 |
Note: The fragmentation pattern is predicted to be similar to the unlabeled compound, with a +7 Da shift for fragments containing the propyl-d7 group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the position of the deuterium labels. Due to the deuterium substitution on the propyl chain, the corresponding proton signals will be absent in the ¹H NMR spectrum, and the carbon signals will be observed as multiplets with attenuated intensity in the ¹³C NMR spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.5 - 8.2 (m) | 115 - 145 |
| NH | ~11.8 (br s) | - |
| OCH₃ | ~3.7 (s) | ~52.5 |
| C=O | - | ~154.0 |
| Benzimidazole C | - | ~150.0, ~140.0, ~135.0 |
| S-CD₂- | Absent | ~55 (m) |
| -CD₂- | Absent | ~22 (m) |
| -CD₃ | Absent | ~11 (m) |
Note: Predicted chemical shifts are based on data for unlabeled Albendazole sulfone. The multiplicity of the deuterated carbon signals will depend on the C-D coupling.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Table 3: HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm)[6] | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.9) (20:80, v/v)[6] | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min |
| Detection | UV at 290 nm[6] | UV at 298 nm |
| Retention Time | ~7.0 min[6] | Analyte dependent |
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: General workflow for the synthesis of this compound.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers and drug development professionals can reliably produce and validate this essential internal standard for use in demanding bioanalytical applications. The provided data and workflows are intended to facilitate the efficient and accurate quantification of Albendazole and its metabolites, thereby supporting crucial pharmacokinetic and drug metabolism studies.
References
- 1. 666. Albendazole (WHO Food Additives Series 25) [inchem.org]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. Albendazole synthesis - chemicalbook [chemicalbook.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Albendazole sulfone | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Potential of Deuterated Albendazole Sulfone: A Technical Guide to a Novel Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the scientific rationale and potential therapeutic applications of deuterated albendazole sulfone. By leveraging the kinetic isotope effect, deuteration of the albendazole sulfone metabolite presents a promising strategy to enhance its pharmacokinetic profile, potentially leading to improved efficacy and patient compliance in the treatment of various parasitic infections. This document outlines the core concepts, presents hypothetical comparative data, details relevant experimental protocols, and visualizes key pathways to provide a comprehensive overview for drug development professionals.
Introduction: The Rationale for Deuterating Albendazole Sulfone
Albendazole is a broad-spectrum anthelmintic agent that undergoes rapid and extensive first-pass metabolism in the liver. Its primary active metabolite, albendazole sulfoxide, is further metabolized to the inactive albendazole sulfone. The therapeutic efficacy of albendazole is largely attributed to albendazole sulfoxide. However, the rapid metabolism of the active component can lead to variable drug exposure and the need for frequent dosing.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to favorably alter pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 system. This phenomenon, known as the kinetic isotope effect , can result in:
-
Increased drug half-life: A slower metabolism extends the duration of action.
-
Enhanced bioavailability: Reduced first-pass metabolism can lead to higher systemic exposure.
-
Improved safety profile: Altered metabolism may reduce the formation of toxic metabolites.[1][2]
-
More consistent patient response: A more predictable pharmacokinetic profile can lead to more reliable therapeutic outcomes.
By strategically applying deuteration to albendazole sulfone, it is hypothesized that its metabolic conversion can be slowed, potentially unmasking or enhancing its own therapeutic activity or altering the overall metabolic profile of albendazole in a beneficial way. While deuterated albendazole and its metabolites are currently utilized as internal standards in analytical chemistry for pharmacokinetic studies, their potential as therapeutic agents remains an area of active investigation.[3]
Comparative Pharmacokinetics: Standard vs. Deuterated Albendazole Sulfone
The following tables summarize the known pharmacokinetic parameters of albendazole and its primary metabolites, and project the anticipated changes for a hypothetical deuterated albendazole sulfone. These projections are based on the established principles of the kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of Albendazole and its Metabolites in Humans
| Compound | Half-life (t½) (hours) | Time to Maximum Concentration (Tmax) (hours) | Maximum Concentration (Cmax) (ng/mL) |
| Albendazole | ~1.5 | ~2 | 12.5 - 26.5 |
| Albendazole Sulfoxide | ~7 - 8 | ~4 | 288 - 380 |
| Albendazole Sulfone | ~7 - 8 | ~4 | 14 - 22 |
Data compiled from studies in hookworm-infected adolescents following a 400 mg oral dose of albendazole.[2][4][5]
Table 2: Projected Pharmacokinetic Profile of Deuterated Albendazole Sulfone (Hypothetical)
| Compound | Projected Half-life (t½) (hours) | Projected Time to Maximum Concentration (Tmax) (hours) | Projected Maximum Concentration (Cmax) (ng/mL) | Rationale for Projection |
| Deuterated Albendazole Sulfone | 10 - 14 | 4 - 6 | 25 - 40 | Slower metabolism due to the kinetic isotope effect is expected to increase half-life and systemic exposure. |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of albendazole sulfone and its deuterated analog in human liver microsomes.
Methodology:
-
Incubation: Albendazole sulfone and deuterated albendazole sulfone (1 µM) are incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The half-life and intrinsic clearance of each compound are calculated from the rate of disappearance.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of albendazole sulfone and deuterated albendazole sulfone following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group) are used.
-
Dosing: Animals are administered a single oral dose of either albendazole sulfone or deuterated albendazole sulfone (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Sample Analysis: Plasma concentrations of the respective compounds are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t½.
Visualizing Pathways and Processes
Metabolic Pathway of Albendazole
Caption: Metabolic conversion of albendazole to its primary metabolites.
Hypothetical Drug Development Workflow for Deuterated Albendazole Sulfone
References
- 1. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Albendazole metabolism to albendazole sulfone
An In-depth Technical Guide to the Metabolism of Albendazole to Albendazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of albendazole to its inactive sulfone metabolite. The document details the enzymatic pathways, quantitative kinetic and pharmacokinetic data, detailed experimental protocols, and visual representations of the core processes to support further research and development in this area.
Introduction to Albendazole Metabolism
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent. Following oral administration, it undergoes extensive first-pass metabolism, primarily in the liver. The parent drug is often undetectable in plasma[1][2]. Its therapeutic activity is attributed to its primary metabolite, albendazole sulfoxide (ABZSO), which exists as two enantiomers, (+)-ABZSO and (-)-ABZSO[3][4][5][6]. ABZSO is subsequently oxidized to the pharmacologically inactive metabolite, albendazole sulfone (ABZSO2)[3][6][7]. Understanding the conversion of the active sulfoxide to the inactive sulfone is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
The Metabolic Pathway
The metabolism of albendazole is a two-step oxidative process centered on its sulfur moiety.
-
Sulfoxidation of Albendazole: Albendazole is rapidly oxidized to albendazole sulfoxide (ABZSO). This reaction is the rate-limiting step in its metabolism and is mediated by two main enzyme systems: the cytochrome P450 (CYP) family and the flavin-containing monooxygenase (FMO) family[2][3][8][9].
-
Sulfonation of Albendazole Sulfoxide: The active metabolite, ABZSO, is further oxidized to the inactive albendazole sulfone (ABZSO2). This biotransformation is primarily catalyzed by the cytochrome P450 system[3][10].
Caption: Metabolic pathway of albendazole to its sulfoxide and sulfone metabolites.
Enzymes Involved in Albendazole Sulfone Formation
The conversion of albendazole sulfoxide to albendazole sulfone is exclusively mediated by cytochrome P450 enzymes[3]. While the initial sulfoxidation of albendazole involves both CYPs and FMOs, the subsequent oxidation to the sulfone appears to be CYP-dependent.
-
Human Liver Microsome Studies: Investigations using human liver microsomes have identified several CYP isoforms involved in albendazole metabolism. For the initial step (ABZ to ABZSO), CYP3A4 is considered the major contributor from the CYP family, with FMO3 also playing a significant role[2][3][10]. Other isoforms like CYP1A2 and CYP2J2 have also been shown to contribute[3][11].
-
Sulfone Formation: The biotransformation of ABZSO to ABZSO2 also involves the CYP system[3]. Studies in rats suggest that CYP enzymes are responsible for this sulfonation step, and this process can be induced by albendazole itself[10]. Research suggests a potential role for CYP1A2 in the metabolism of ABZSO to ABZSO2 in humans[10]. The oxidation of ABZSO to ABZSO2 occurs at a very slow rate in in vitro microsomal systems[12][13].
Quantitative Data
Enzyme Kinetics
The following table summarizes the kinetic parameters for the formation of albendazole sulfoxide in recombinant human enzyme systems. Data for the direct formation of albendazole sulfone from its sulfoxide precursor is limited due to the slow reaction rate.
| Enzyme System | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Recombinant human CYP3A4 | Albendazole | Albendazole Sulfoxide | 10.1 | 369 | [3] |
| Recombinant human FMO3 | Albendazole | Albendazole Sulfoxide | 9.6 | 1103 | [3] |
| Ovine Liver Microsomes | Albendazole | Albendazole Sulfoxide | 185 | 412 nmol/min/mg protein | [14] |
| Rat Liver Microsomes | Albendazole | Albendazole Sulfoxide | 53.6 | 0.59 nmol/mg protein/min | [15] |
Pharmacokinetics in Humans
Pharmacokinetic parameters for albendazole and its metabolites vary significantly among individuals. The table below presents typical values observed in human studies after a standard oral dose.
| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Source |
| Albendazole | 12.5 - 26.5 | ~2 | ~1.5 | [16][17] |
| Albendazole Sulfoxide | 288 - 380 | ~4 | 7 - 8 | [16][17] |
| Albendazole Sulfone | 14 - 22 | ~4 | 7 - 8 | [16][17] |
Experimental Protocols
In Vitro Metabolism of Albendazole in Human Liver Microsomes
This protocol describes a typical experiment to study the formation of albendazole sulfone from albendazole sulfoxide using human liver microsomes.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Albendazole sulfoxide (substrate)
-
Albendazole sulfone (analytical standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., oxfendazole) for analytical quantification
-
Incubator or water bath at 37°C
2. Incubation Procedure:
-
Prepare an incubation mixture by diluting HLM in potassium phosphate buffer to a final protein concentration of 1 mg/mL[18].
-
Add albendazole sulfoxide (substrate) to the HLM suspension. A typical final concentration is 1 µM[18].
-
Pre-incubate the mixture for 5 minutes at 37°C to allow temperature equilibration[18].
-
Initiate the metabolic reaction by adding the NADPH regenerating system[18]. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation[18].
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 10, 20, 30, 60 minutes) to determine the reaction rate[18].
-
Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 5 volumes) containing the internal standard[18].
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis by HPLC or LC-MS/MS.
3. Data Analysis:
-
Quantify the concentration of albendazole sulfone at each time point against a standard curve.
-
Plot the concentration of the formed metabolite versus time to determine the initial velocity of the reaction.
-
If multiple substrate concentrations are tested, Michaelis-Menten kinetics (Km and Vmax) can be calculated.
Caption: Workflow for a typical in vitro albendazole metabolism experiment.
HPLC Method for Quantification
This section outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of albendazole sulfoxide and albendazole sulfone in plasma or microsomal incubation samples[19][20][21].
1. Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, and a PDA or UV detector[19][20].
-
Column: A reverse-phase C18 column (e.g., XBridge® C18, 4.6 mm × 250 mm, 5 µm) is commonly used[19][20].
-
Detection Wavelength: Set the detector to 292 nm or 295 nm for optimal detection of both metabolites[19][21].
2. Mobile Phase and Elution:
-
Mobile Phase B: Ammonium acetate buffer (e.g., 0.025 M, pH adjusted to 6.6)[19][20].
-
Elution: A gradient elution is typically employed to achieve good separation. For example, start with a higher proportion of buffer and gradually increase the acetonitrile concentration over the run[19][20].
3. Sample Preparation:
-
Plasma/Microsomal Supernatant: Perform a solid-phase extraction (SPE) or a simple protein precipitation with acetonitrile to clean up the sample before injection[19][20].
4. Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, limit of quantification (LLOQ), and robustness according to regulatory guidelines[19][20].
-
Linearity: Calibration curves are typically linear in the range of 0.025 to 2.0 µg/mL for both metabolites[19][20].
-
LLOQ: A lower limit of quantification of around 0.01 to 0.025 µg/mL is achievable[19][20][21].
Conclusion
The metabolism of albendazole to albendazole sulfone is a critical pathway that deactivates the therapeutically active albendazole sulfoxide. This conversion is mediated by cytochrome P450 enzymes, with CYP1A2 potentially playing a role. The rate of this reaction is notably slower than the initial oxidation of the parent drug. The significant inter-individual variability in the pharmacokinetics of albendazole and its metabolites underscores the importance of understanding the factors that influence these metabolic pathways, including genetic polymorphisms in CYP enzymes and potential drug-drug interactions. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study and development of benzimidazole anthelmintics.
References
- 1. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relative contribution of cytochromes P-450 and flavin-containing monoxygenases to the metabolism of albendazole by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Chiral sulfoxidation of albendazole by the flavin adenine dinucleotide-containing and cytochrome P450-dependent monooxygenases from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. courses.washington.edu [courses.washington.edu]
- 12. Liver microsomal biotransformation of albendazole in deer, cattle, sheep and pig and some related wild breeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative sulphoxidation of albendazole by sheep and cattle liver microsomes and the inhibitory effect of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro sulfoxidation of albendazole by ovine liver microsomes: assay and frequency of various xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfoxidation of albendazole by a cytochrome P450-independent monooxygenase from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Isotopic labeling of albendazole for research
An In-depth Technical Guide to the Isotopic Labeling of Albendazole for Research
Introduction
Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, is a cornerstone medication for treating a variety of parasitic worm infections in both humans and animals.[1][2] Its mechanism of action involves inhibiting tubulin polymerization in parasites, which disrupts essential cellular functions and leads to the parasite's death.[3][4][5] For researchers and drug development professionals, understanding the pharmacokinetics (PK) and metabolism of albendazole is critical for optimizing its efficacy and safety. Isotopic labeling is an indispensable tool in this endeavor, enabling precise tracking and quantification of the drug and its metabolites in biological systems.
This technical guide provides a comprehensive overview of the isotopic labeling of albendazole. It covers the rationale, synthesis strategies, detailed experimental protocols for analysis, and key applications in research, tailored for professionals in the pharmaceutical sciences.
Metabolism and Mechanism of Action of Albendazole
Upon oral administration, albendazole is poorly absorbed due to its low aqueous solubility.[6] The absorbed drug undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide to its active metabolite, albendazole sulfoxide (ABZ-SO), which is considered the main therapeutic moiety for systemic infections.[4][7] This active metabolite is further oxidized to the inactive albendazole sulfone (ABZ-SO2).[7][8] The conversion to albendazole sulfoxide is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs).[1][9]
The principal mechanism of action is the binding of albendazole to the β-tubulin subunit of parasitic microtubules, inhibiting their polymerization.[4][5] This disruption of the cytoskeleton interferes with vital cellular processes, including cell division and glucose uptake, ultimately leading to energy depletion and death of the parasite.[5][10]
Caption: Metabolic conversion of albendazole to its active and inactive forms.
Strategies for Isotopic Labeling
Isotopic labeling involves replacing one or more atoms of the albendazole molecule with their heavier, non-radioactive (stable) or radioactive isotopes. Common isotopes used include deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N), tritium (³H), and carbon-14 (¹⁴C). The choice of isotope and labeling position depends on the specific research application.
-
Deuterium (²H): Deuterium-labeled albendazole (e.g., Albendazole-d₃ or -d₇) is widely used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][11] The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled drug by the mass spectrometer.
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): These stable isotopes are used in metabolic studies and for analysis by nuclear magnetic resonance (NMR) spectroscopy.[12] They can be incorporated into the benzimidazole ring or the carbamate side chain to trace metabolic transformations.
-
Carbon-14 (¹⁴C) and Tritium (³H): These radioactive isotopes are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. Their radioactive decay allows for highly sensitive detection and quantification in various tissues and biological fluids.
Generalized Synthesis Approach
The synthesis of isotopically labeled albendazole typically follows established routes for the unlabeled compound, with the introduction of a labeled precursor at a key step. A common synthetic route involves the cyclization of a substituted o-phenylenediamine with a cyanocarbamate derivative.[8][13][14]
Caption: Generalized workflow for synthesizing labeled albendazole.
Experimental Protocols
Protocol 1: Synthesis of [¹³C]-Albendazole (Conceptual)
This protocol is a conceptual adaptation of known albendazole synthesis methods for the purpose of introducing a ¹³C label.
-
Preparation of Labeled Reagent: Synthesize methyl-[¹³C]-N-cyano carbamate. This can be achieved by reacting cyanamide with methyl-[¹³C]-chloroformate.
-
Synthesis of Precursor: Prepare 4-(propylthio)-o-phenylenediamine from a suitable 2-nitroaniline derivative through thiocyanation, S-propylation, and subsequent reduction of the nitro group, as described in the literature.[13][14]
-
Condensation Reaction: In an acidic medium, condense 4-(propylthio)-o-phenylenediamine with the prepared methyl-[¹³C]-N-cyano carbamate.[15] The reaction mixture is typically heated to 80-85°C.[13]
-
Purification: The crude product is cooled, and the pH is adjusted to facilitate precipitation. The resulting solid is collected by filtration.
-
Recrystallization: The product is purified by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield high-purity [¹³C]-Albendazole.
-
Characterization: Confirm the structure, isotopic incorporation, and purity using High-Resolution Mass Spectrometry (HRMS) to verify the mass shift and ¹³C NMR to confirm the label's position.
Protocol 2: Bioanalytical Method for Albendazole and Metabolites using LC-MS/MS
This protocol outlines a typical method for quantifying albendazole and its metabolites in plasma for pharmacokinetic studies, using a deuterium-labeled internal standard.[7][16]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., Albendazole-d₃ in methanol).
-
Vortex the mixture.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes and the internal standard with a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., Hypurity C₁₈, 50 mm × 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2.0 mM ammonium acetate, pH 5.0).[16]
-
Flow Rate: 0.5 - 1.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM). Example transitions based on published data:
-
-
Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the concentration in the unknown samples.
-
Data Presentation: Analytical Method Parameters
Quantitative data from analytical methods are crucial for validation and comparison.
| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZ-SO) | Albendazole Sulfone (ABZ-SO₂) | Reference |
| Matrix | Human Plasma | Human Plasma | Human Plasma | [7][16] |
| Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS | [7][16] |
| LLOQ | 0.4 - 5 ng/mL | 4 - 10 ng/mL | 1 ng/mL | [7][16] |
| Linear Range | 0.4 - 200 ng/mL | 4 - 2000 ng/mL | 1 - 500 ng/mL | [9][16] |
| Recovery | >95% | >95% | >95% | [17] |
| Precision (CV%) | <6.5% | <6.5% | <6.5% | [17] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Applications in Research
The use of isotopically labeled albendazole is fundamental to modern drug development and clinical pharmacology.
-
Pharmacokinetic (PK) Studies: Labeled albendazole allows for the precise determination of key PK parameters like Cmax, Tmax, AUC, and half-life, which can be highly variable.[6][18] This is essential for bioequivalence studies and for understanding the effects of food or co-administered drugs on its absorption.[6][18]
-
ADME Studies: Radiolabeled compounds (¹⁴C or ³H) are the gold standard for defining the absorption, distribution, metabolism, and excretion profile of a new drug, ensuring a complete mass balance is accounted for.
-
Metabolite Identification: Stable isotope labeling, combined with high-resolution mass spectrometry, helps in identifying and structuring unknown metabolites.
-
Internal Standards: As detailed in the protocol above, deuterated albendazole is critical for correcting analytical variability and matrix effects in LC-MS/MS assays, ensuring accurate quantification in complex biological samples.[11][17][19]
Caption: Workflow for bioanalysis using a labeled internal standard.
Conclusion
Isotopic labeling of albendazole is a powerful and essential technique for the pharmaceutical research community. From defining metabolic pathways and pharmacokinetic profiles to ensuring the accuracy of quantitative bioanalysis, labeled analogues of albendazole provide the precision and sensitivity required for rigorous drug evaluation. The methodologies and strategies outlined in this guide serve as a foundational resource for scientists engaged in the study and development of this important anthelmintic agent.
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 6. extranet.who.int [extranet.who.int]
- 7. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. scielo.br [scielo.br]
- 10. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Albendazole synthesis - chemicalbook [chemicalbook.com]
- 14. Process for preparation of albendazole - Patent US-2013303782-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. WO2012070069A2 - A process for preparation of albendazole - Google Patents [patents.google.com]
- 16. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of albendazole and its metabolites in fish muscle tissue by stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 19. researchgate.net [researchgate.net]
Albendazole sulfone-d7 CAS number
An In-depth Technical Guide to Albendazole Sulfone-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is a widely used medication for the treatment of various parasitic worm infections in humans and animals. Following administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide, and subsequently to the inactive metabolite, albendazole sulfone.[1][2] this compound is a deuterium-labeled internal standard used in pharmacokinetic and metabolic studies to accurately quantify albendazole sulfone in biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, analytical methodologies, and metabolic context.
Physicochemical Properties
A summary of the key physicochemical properties of Albendazole Sulfone is presented in the table below. These properties are crucial for the development of analytical methods and formulations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₄S | [3][4][5][6] |
| Molecular Weight | 297.33 g/mol | [4][5][6] |
| Melting Point | 290-292 °C | [7] |
| Solubility | Soluble in DMSO and methanol. | [3][7] |
| LogP | 3.07870 | [7] |
| pKa (Strongest Acidic) | 2.98 | DrugBank Online[8] |
| pKa (Strongest Basic) | 1.6 | DrugBank Online[8] |
Metabolic Pathway of Albendazole
Albendazole undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide to sulfoxide, followed by further oxidation to the sulfone. This metabolic cascade is critical for understanding the drug's activity and clearance.
Caption: Metabolic pathway of Albendazole to its primary metabolites.
Experimental Protocols
Synthesis of Albendazole Sulfone
This protocol describes the chemical synthesis of Albendazole Sulfone from Albendazole, a necessary step for producing reference standards.
Materials:
-
Albendazole
-
Dichloromethane (DCM)
-
m-chloroperbenzoic acid (m-CPBA)
-
Round bottom flask
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Charge 10g of Albendazole into a round bottom flask at room temperature.
-
Add 150 ml of dichloromethane (DCM) to the flask.
-
Cool the mixture to 5-10°C.
-
Add 13g of m-chloroperbenzoic acid to the mixture at 5-10°C.
-
Stir the reaction mass at room temperature for 10-12 hours.
-
Filter the resulting solid and wash it with DCM.
-
Dry the solid to obtain Albendazole Sulfone.
Quantification of Albendazole Sulfone in Plasma using HPLC-PDA
This protocol outlines a validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the simultaneous determination of albendazole and its metabolites in plasma.[4][5]
Materials and Equipment:
-
HPLC system with PDA detector
-
XBridge® C18 column (4.6 mm × 250 mm, 5 µm)
-
Acetonitrile (ACN)
-
Ammonium acetate buffer (0.025 M, pH 6.6)
-
Solid-phase extraction (SPE) cartridges
-
Plasma samples
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.025 M Ammonium acetate buffer (pH 6.6)
-
Gradient Elution:
-
0-5 min: 27:73 to 50:50 (A:B)
-
5-9 min: Hold at 50:50 (A:B)
-
9-10 min: Return to 27:73 (A:B)
-
10-12 min: Hold at 27:73 (A:B)
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 50 µL
-
Detection Wavelength: 292 nm
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone) with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Albendazole and its metabolites, ensuring accuracy and precision.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 666. Albendazole (WHO Food Additives Series 25) [inchem.org]
- 3. Albendazole - Wikipedia [en.wikipedia.org]
- 4. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]
- 5. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albendazole sulfone | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Albendazole sulfone | CAS#:75184-71-3 | Chemsrc [chemsrc.com]
- 8. go.drugbank.com [go.drugbank.com]
Technical Guide: Molecular Weight and Characterization of Albendazole Sulfone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Albendazole sulfone-d7, a deuterated analog of Albendazole sulfone. The document details its molecular weight, the metabolic pathway of its parent compound, and the experimental protocols for its characterization, with a focus on mass spectrometry techniques.
Quantitative Data Summary
The molecular weights of Albendazole and its relevant metabolites are crucial for their identification and quantification in metabolic studies. The incorporation of seven deuterium atoms in this compound results in a predictable mass shift from its unlabeled counterpart.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| Albendazole | C₁₂H₁₅N₃O₂S | 265.33 |
| Albendazole Sulfone | C₁₂H₁₅N₃O₄S | 297.33[1][2][3][4][5][6] |
| This compound | C₁₂H₈D₇N₃O₄S | 304.37[7] |
Metabolic Pathway of Albendazole
Albendazole is a prodrug that undergoes extensive first-pass metabolism in the liver. It is initially oxidized to the active metabolite, Albendazole sulfoxide, which is then further metabolized to the inactive Albendazole sulfone.[8][9] This metabolic cascade is a key aspect of its pharmacokinetic and pharmacodynamic profile.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datahorizzonresearch.com [datahorizzonresearch.com]
- 6. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. | Sigma-Aldrich [sigmaaldrich.com]
- 7. doaj.org [doaj.org]
- 8. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
The Anthelmintic Nexus: A Technical Guide to the Mechanisms of Albendazole and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a broad-spectrum benzimidazole carbamate, stands as a cornerstone in the chemotherapy of helminth infections in both human and veterinary medicine. Its efficacy lies in its ability to disrupt fundamental physiological processes within the parasite, leading to paralysis and death. This technical guide provides an in-depth exploration of the molecular mechanisms of action of albendazole and its principal active metabolite, albendazole sulfoxide. We will delve into their primary interaction with tubulin, the consequent disruption of microtubule-dependent processes, and their impact on parasite energy metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The principal mode of anthelmintic activity for albendazole and its metabolites is the disruption of microtubule polymerization in helminth cells.[1][2][3][4][5][6] This is achieved through their high-affinity binding to the β-tubulin subunit of the tubulin heterodimer, preventing its polymerization into microtubules.[1] This selective toxicity is attributed to a higher binding affinity for helminth tubulin compared to mammalian tubulin.
Quantitative Analysis of Tubulin Binding
The binding affinity of benzimidazoles to helminth tubulin can be quantified by determining the concentration required to inhibit 50% of radiolabeled benzimidazole binding (IC50). The following table summarizes the inhibitory concentrations of albendazole and its metabolites against tubulin from the parasitic nematode Haemonchus contortus.
| Compound | Radioligand Displaced | IC50 (μM) | Apparent Equilibrium Association Constant (Ka) (μM⁻¹) | Maximum Binding (Bmax) (pmol/mg protein) | Source Organism |
| Albendazole | [³H]Mebendazole | 0.12 ± 0.02 | 1.8 ± 0.3 | 0.45 ± 0.03 | Haemonchus contortus (adult) |
| Albendazole Sulfoxide | [³H]Mebendazole | 0.85 ± 0.15 | 0.25 ± 0.05 | 0.43 ± 0.04 | Haemonchus contortus (adult) |
| Albendazole | [³H]Oxibendazole | 0.15 ± 0.03 | 1.5 ± 0.2 | 0.39 ± 0.03 | Haemonchus contortus (adult) |
| Albendazole Sulfoxide | [³H]Oxibendazole | 1.05 ± 0.20 | 0.20 ± 0.04 | 0.38 ± 0.04 | Haemonchus contortus (adult) |
Signaling Pathway: Inhibition of Microtubule Formation
The binding of albendazole to β-tubulin initiates a cascade of events that ultimately leads to parasite death. This can be visualized as a signaling pathway.
Disruption of Energy Metabolism
Beyond the direct inhibition of microtubule formation, albendazole and its metabolites exert a profound effect on the energy metabolism of helminths. This is a downstream consequence of microtubule disruption and also involves the direct inhibition of key metabolic enzymes.
Inhibition of Glucose Uptake
Microtubules are crucial for the transport of glucose across the cell membrane in many parasites. By disrupting the microtubular network, albendazole and its sulfoxide metabolite indirectly inhibit glucose uptake, leading to a depletion of glycogen stores and a subsequent energy deficit.[5]
Inhibition of Mitochondrial Fumarate Reductase
Impact on ATP Production
The combined effects of impaired glucose uptake and inhibition of key metabolic enzymes lead to a significant reduction in ATP levels within the parasite. This energy crisis results in the immobilization and eventual death of the helminth.
Quantitative Data on Metabolic Effects
| Parameter | Effect of Albendazole | Helminth Species | Reference |
| Glucose Uptake | Significantly reduced | Ascaris suum, Fasciola hepatica | [9] |
| Glycogen Content | Depleted | Various nematodes and cestodes | [4] |
| Fumarate Reductase Activity | Inhibited | Ascaris suum | [8] |
| Malate Dehydrogenase Activity | Inhibited | Moniezia expansa, Taenia hydatigena, Fasciola hepatica, Ascaris suum | [2] |
| ATP Levels | Significantly decreased | Haemonchus contortus | [10][11] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of albendazole on the polymerization of tubulin in vitro by monitoring the change in turbidity of a tubulin solution.
Materials:
-
Purified helminth tubulin
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (100 mM)
-
Albendazole and/or albendazole sulfoxide dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add various concentrations of albendazole (or vehicle control) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin-GTP solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to obtain polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the logarithm of the albendazole concentration.
Experimental Workflow: Tubulin Polymerization Assay
Fumarate Reductase Inhibition Assay
This assay measures the activity of fumarate reductase by monitoring the oxidation of NADH.
Materials:
-
Mitochondrial fraction isolated from helminths
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
NADH solution
-
Fumarate solution
-
Albendazole dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Isolate the mitochondrial fraction from the target helminth species.
-
Pre-incubate the mitochondrial preparation with various concentrations of albendazole (or vehicle control) in the assay buffer.
-
Initiate the reaction by adding NADH and fumarate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of the reaction and determine the percentage of inhibition for each albendazole concentration. The IC50 value can then be calculated.
Glucose Uptake Assay
This assay quantifies the uptake of glucose into helminth cells or tissues using a radiolabeled glucose analog.
Materials:
-
Isolated helminth cells or tissue segments
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose)
-
Unlabeled 2-deoxy-D-glucose
-
Albendazole dissolved in DMSO
-
Scintillation counter and scintillation fluid
Procedure:
-
Pre-incubate the helminth cells or tissues with various concentrations of albendazole (or vehicle control) in the incubation buffer.
-
Add the radiolabeled glucose analog to initiate the uptake.
-
After a defined incubation period, stop the uptake by rapidly washing the cells/tissues with ice-cold buffer.
-
Lyse the cells/tissues and measure the incorporated radioactivity using a scintillation counter.
-
Determine the amount of glucose uptake and calculate the percentage of inhibition for each albendazole concentration.
Conclusion
The anthelmintic efficacy of albendazole and its active metabolite, albendazole sulfoxide, is a multifaceted process rooted in the disruption of the parasite's cytoskeletal integrity and energy metabolism. Their primary mechanism involves the high-affinity binding to helminth β-tubulin, leading to the inhibition of microtubule polymerization. This has cascading effects on essential cellular functions, including glucose uptake and intracellular transport. Furthermore, the direct inhibition of key enzymes in the parasite's anaerobic energy production, such as fumarate reductase, exacerbates the energy deficit, ultimately leading to paralysis and death. A thorough understanding of these molecular interactions and their quantitative effects is paramount for the rational development of new anthelmintic agents and for combating the growing threat of drug resistance. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate these mechanisms and to screen for novel compounds with improved efficacy and selectivity.
References
- 1. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Glycogen synthetase in helminths. Inhibition by benzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of Fasciola hepatica with albendazole and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Albendazole and its Metabolites using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections. After administration, albendazole is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide, which is further oxidized to the inactive albendazole sulfone. Monitoring the plasma concentrations of albendazole and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure efficacy and safety. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of these analytes in biological matrices. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, as it compensates for variability in sample preparation and instrument response.
While a deuterated standard for each metabolite is ideal, in practice, a deuterated analog of the parent drug, such as albendazole-d3, is often used for the entire analytical panel when specific metabolite standards are unavailable. This document provides detailed application notes and protocols for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using LC-MS/MS with a deuterated internal standard.
Metabolic Pathway of Albendazole
The metabolic conversion of albendazole to its primary metabolites is a critical aspect of its pharmacokinetic profile. The pathway illustrates the sequential oxidation of the parent drug.
Application Notes and Protocols for the Quantification of Albendazole in Plasma Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of albendazole (ABZ) and its primary active metabolite, albendazole sulfoxide (ABZSO), in plasma samples. The described methodology utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with deuterated internal standards, ensuring high accuracy and precision for pharmacokinetic and bioequivalence studies.
Introduction
Albendazole is a broad-spectrum anthelmintic agent.[1] After oral administration, it is rapidly metabolized in the liver to its active form, albendazole sulfoxide.[1] Accurate quantification of both albendazole and albendazole sulfoxide in plasma is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the analysis of albendazole and albendazole sulfoxide in plasma.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Albendazole (ABZ) | 0.200 - 50.0[1] | ≥0.9976[1] |
| Albendazole Sulfoxide (ABZSO) | 3.00 - 600[1] | ≥0.9976[1] |
| Albendazole (ABZ) | 0.1 - 200[2] | ≥0.99[2] |
| Albendazole Sulfoxide (ABZSO) | 0.5 - 1000[2] | ≥0.99[2] |
| Albendazole Sulfone (ABZ-ON) | 0.1 - 200[2] | ≥0.99[2] |
Table 2: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Internal Standard | IS Mean Recovery (%) | IS-Normalized Matrix Factor |
| Albendazole (ABZ) | 88.00[1] | Albendazole-d3 | 97.54[1] | 0.985 - 1.042[1] |
| Albendazole Sulfoxide (ABZSO) | 88.25[1] | Albendazole sulfoxide-d5 | 91.57[1] | 0.985 - 1.042[1] |
Table 3: Precision and Accuracy
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Albendazole (ABZ) | 1.11 - 6.64[1] | 1.11 - 6.64[1] | 95.40 - 105.59[1] |
| Albendazole Sulfoxide (ABZSO) | 1.11 - 6.64[1] | 1.11 - 6.64[1] | 95.40 - 105.59[1] |
Experimental Protocols
This section details the materials and procedures for the quantification of albendazole and its metabolites in plasma.
Materials and Reagents
-
Analytes and Internal Standards: Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole-d3 (ABZ-d3), Albendazole Sulfoxide-d5 (ABZSO-d5)[1]
-
Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN)[1]
-
Solid Phase Extraction (SPE) Cartridges: Strata™-X (30 mg/1.0 mL) or equivalent[1]
-
Water: Milli-Q or equivalent purified water[1]
-
Plasma: Drug-free human plasma with anticoagulant (e.g., heparin)[3]
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) or Acquity UPLC® BEH C18 (100 × 2.1 mm, 1.7 µm)[1][2]
Experimental Workflow Diagram
Caption: Overall experimental workflow for albendazole quantification.
Detailed Methodologies
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of ABZ, ABZSO, ABZ-d3, and ABZSO-d5 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create mixed working standards for calibration curves and QC samples.
-
Calibration Standards and QCs: Spike drug-free plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and quality control samples (Low, Medium, and High).
2. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution (ABZ-d3 and ABZSO-d5).[1]
-
Vortex mix the samples.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.[3]
-
Elute the analytes and internal standards with 1 mL of mobile phase or an appropriate organic solvent.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Alternative Sample Preparation: Protein Precipitation
-
For a simpler and faster extraction, protein precipitation can be used.[4]
-
To a plasma sample, add a deuterated internal standard.
-
Add a precipitating agent such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).[5]
-
Vortex vigorously to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. Liquid Chromatography Conditions
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in an 80:20 (v/v) ratio.[1]
-
Flow Rate: 0.70 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table outlines the precursor to product ion transitions for each analyte and internal standard.
Table 4: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole (ABZ) | 266.0 | 234.0[6] |
| Albendazole Sulfoxide (ABZSO) | 281.7 | 159.0[6] |
| Albendazole-d3 (ABZ-d3) | 269.1 | 234.1[3] |
| Albendazole Sulfoxide-d3 | - | - |
Note: Specific collision energies and other instrument-dependent parameters should be optimized for the particular mass spectrometer being used.
Data Analysis Logic
Caption: Logical flow of data analysis for quantification.
Conclusion
The LC-MS/MS method employing a deuterated internal standard provides a highly selective, sensitive, and reliable approach for the quantification of albendazole and its active metabolite, albendazole sulfoxide, in plasma. The detailed protocols and established quantitative parameters presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical trials, enabling accurate assessment of albendazole pharmacokinetics.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of Albendazole and its Metabolites in Human Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the quantitative analysis of albendazole (ABZ) and its primary active metabolites, albendazole sulfoxide (ABZ-SO) and albendazole sulfone (ABZ-SN), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Albendazole is a broad-spectrum anthelmintic agent, and monitoring its plasma concentrations and those of its metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2][3] This protocol outlines state-of-the-art methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, compiled from validated methods in the scientific literature.
Introduction
Albendazole is a benzimidazole carbamate with potent activity against a wide range of intestinal and systemic parasites.[4] Following oral administration, albendazole is extensively metabolized in the liver, primarily to albendazole sulfoxide, which is the main active moiety responsible for its systemic anthelmintic effect, and further to the inactive albendazole sulfone.[5][6] The variable and often low bioavailability of albendazole necessitates sensitive and specific analytical methods to accurately determine its pharmacokinetic profile in humans. LC-MS/MS offers the requisite selectivity and sensitivity for the simultaneous quantification of albendazole and its metabolites in complex biological matrices like human plasma.
Metabolic Pathway of Albendazole
Albendazole undergoes rapid first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form the pharmacologically active metabolite, albendazole sulfoxide. A subsequent oxidation step converts albendazole sulfoxide to the inactive metabolite, albendazole sulfone. Understanding this pathway is essential for designing analytical methods that can simultaneously measure the parent drug and its key metabolites.
Figure 1: Metabolic pathway of albendazole.
Experimental Protocols
This section details the recommended procedures for the analysis of albendazole and its metabolites in human plasma.
Materials and Reagents
-
Albendazole (ABZ), Albendazole Sulfoxide (ABZ-SO), and Albendazole Sulfone (ABZ-SN) reference standards (purity ≥98%)
-
Internal Standards (IS): Albendazole-d3, Albendazole sulfoxide-d5, or Oxibendazole[1][7]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata™-X, Oasis HLB) or protein precipitation reagents (e.g., perchloric acid, acetonitrile)[1][7]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ABZ, ABZ-SO, ABZ-SN, and the internal standard by dissolving accurately weighed amounts in methanol.
Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol or a suitable solvent mixture to create working standard solutions for spiking into plasma.
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking known concentrations of the working standard solutions into drug-free human plasma. A typical calibration curve might range from 0.1 to 200 ng/mL for ABZ and ABZ-SN, and 0.5 to 1000 ng/mL for ABZ-SO.[7][8] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1][9]
| Sample Type | Concentration Range (ng/mL) |
| Albendazole (ABZ) | |
| Calibration Standards | 0.1 - 200 |
| LLOQ QC | 0.2 |
| LQC | 0.6 |
| MQC | 6.5 - 16 |
| HQC | 40 |
| Albendazole Sulfoxide (ABZ-SO) | |
| Calibration Standards | 0.5 - 1000 |
| LLOQ QC | 3.0 |
| LQC | 9.0 |
| MQC | 78 - 192 |
| HQC | 480 |
| Albendazole Sulfone (ABZ-SN) | |
| Calibration Standards | 0.1 - 200 |
| LLOQ QC | 0.5 |
| LQC | 1.5 |
| MQC | 15 - 100 |
| HQC | 150 |
Table 1: Example Concentration Ranges for Calibration Standards and Quality Control Samples in Human Plasma.[1][2][7]
Sample Preparation
The choice of sample preparation technique depends on the desired sensitivity and laboratory workflow. Solid Phase Extraction (SPE) is recommended for cleaner extracts and reduced matrix effects.[1][7]
Protocol for Solid Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., Strata™-X, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[1]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be adapted and optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)[7][8] |
| Mobile Phase A | 0.05% Formic acid in water or 2.0 mM Ammonium Acetate[1][7] |
| Mobile Phase B | 0.05% Formic acid in methanol or Acetonitrile[1][7] |
| Flow Rate | 0.2 - 0.5 mL/min[1][7] |
| Gradient | A gradient elution is typically used to separate the analytes.[7] |
| Injection Volume | 2 - 10 µL[1] |
| Column Temperature | 40°C[1] |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][7] |
| Ion Spray Voltage | ~2500 V[1] |
| Temperature | 300 - 450°C[1][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Compound-Dependent Parameters:
The following table summarizes the precursor and product ions, as well as typical collision energies and other voltage potentials for the analytes and internal standards. These parameters should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Albendazole (ABZ) | 266.1 | 234.1 / 234.4 | 20 - 27 | 70 - 100 |
| Albendazole Sulfoxide (ABZ-SO) | 282.1 | 240.0 / 240.35 | 14 - 25 | 85 - 100 |
| Albendazole Sulfone (ABZ-SN) | 298.1 | 159.3 | 35 | -15 |
| Albendazole-d3 (IS) | 269.1 / 269.4 | 234.1 / 234.41 | 27 | 70 |
| Albendazole sulfoxide-d5 (IS) | 287.1 | 241.1 | 18 | 80 |
| Oxibendazole (IS) | 250.2 | 176.4 | 27 | -29 |
Table 2: Typical MRM Transitions and Mass Spectrometric Parameters.[1][7][8][10]
Experimental Workflow
The overall workflow for the analysis of albendazole and its metabolites in human plasma is depicted in the following diagram.
Figure 2: Experimental workflow for LC-MS/MS analysis.
Method Validation
A full validation of the analytical method should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.[1]
-
Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the simultaneous quantification of albendazole and its major metabolites, albendazole sulfoxide and albendazole sulfone, in human plasma. The described methodologies, including sample preparation, chromatographic separation, and mass spectrometric detection, are based on validated procedures and offer the high sensitivity and selectivity required for pharmacokinetic and other clinical studies. Adherence to these protocols and proper method validation will ensure the generation of high-quality, reliable data for drug development and research professionals.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
Application Notes and Protocols for Albendazole Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of various biological samples for the quantitative analysis of albendazole and its primary metabolites, albendazole sulfoxide and albendazole sulfone. The following sections offer a comparative overview of common extraction techniques, step-by-step experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Introduction to Albendazole Analysis
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations in humans and animals. After oral administration, albendazole is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide (ABZ-SO), and further to the inactive albendazole sulfone (ABZ-SO2)[1]. Accurate quantification of albendazole and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies[2][3]. The choice of sample preparation method is critical to ensure the removal of interfering endogenous components and to achieve the required sensitivity and accuracy for chromatographic analysis, commonly performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][4][5].
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation technique depends on the biological matrix, the desired limit of quantification, and the analytical instrumentation available. The most common methods for extracting albendazole and its metabolites are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[2][4].
| Technique | Biological Matrix | Analytes | Recovery (%) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma, Blood | ABZ, ABZ-SO, ABZ-SO2 | >93% | 1 ng/mL (Plasma/Blood) | Simple, fast, and cost-effective. | May result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Urine, Milk, Honey | ABZ, ABZ-SO, ABZ-SO2 | 77.6% (ABZ), 85.9% (ABZ-SO)[2] | 0.02 µg/L (Water)[6] | High recovery for certain matrices, effective cleanup. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Plasma, Tissue, Urine | ABZ, ABZ-SO, ABZ-SO2 | 86.03% - 89.66%[2][3][5] | 0.200 ng/mL (ABZ), 3.00 ng/mL (ABZ-SO) (Plasma)[2][3][5] | High selectivity, significant reduction of matrix effects, potential for automation.[7] | Can be more expensive and require method development for different matrices. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma and Blood Samples
This protocol is adapted for the rapid preparation of plasma and blood samples for LC-MS/MS analysis.
Materials:
-
Biological Sample (Plasma or Blood)
-
Acetonitrile/Water (5:1, v/v) with 0.1% Formic Acid (Extraction Solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 240 µL of the extraction solvent into a microcentrifuge tube.
-
Add the plasma or blood sample to the tube.
-
Vortex the mixture for 5 minutes at room temperature.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
Caption: Protein Precipitation Workflow for Albendazole Analysis.
Protocol 2: Liquid-Liquid Extraction for Plasma Samples
This protocol describes a liquid-liquid extraction procedure for the determination of albendazole metabolites in plasma.[8]
Materials:
-
Plasma Sample (500 µL)
-
Chloroform-isopropanol (9:1, v/v)
-
n-hexane
-
0.25N Sodium Acetate Buffer (pH 5.0)
-
Acetonitrile
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Acidify 500 µL of plasma sample.
-
Add chloroform-isopropanol (9:1, v/v) to the acidified plasma.
-
Vortex the mixture to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Wash the extract with n-hexane to remove interfering substances.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase (acetonitrile:0.25N sodium acetate buffer, 3:7, v/v).
-
Inject the reconstituted sample into the HPLC system.
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
Protocol 3: Solid-Phase Extraction for Plasma Samples
This protocol outlines a robust SPE method for the simultaneous determination of albendazole and its metabolites in plasma, suitable for LC-MS/MS analysis.[1][2]
Materials:
-
Plasma Sample (1 mL)
-
Oasis HLB 3 cc 60 mg cartridges
-
Methanol
-
Ultrapure Water
-
SPE Manifold
-
Evaporator (e.g., nitrogen stream)
-
Mobile Phase for reconstitution
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load 1 mL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Drying: Dry the cartridge with air for 5 minutes.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue with 0.25 mL of the mobile phase.
-
Analysis: Inject an aliquot (e.g., 50 µL) into the chromatographic system.
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Conclusion
The protocols and data presented provide a comprehensive guide for the sample preparation of biological matrices for albendazole analysis. The choice of method should be carefully considered based on the specific requirements of the study. For high-throughput analysis, protein precipitation offers a rapid turnaround, while solid-phase extraction provides the cleanest extracts, minimizing matrix effects and leading to more reliable quantitative results. Liquid-liquid extraction remains a viable and effective alternative for many applications. Proper validation of the chosen method within the specific laboratory setting is essential to ensure data quality and reliability.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous extraction and determination of albendazole and triclabendazole by a novel syringe to syringe dispersive liquid phase microextraction-solidified floating organic drop combined with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Note & Protocol: Bioequivalence Assessment of Albendazole Formulations Utilizing a Deuterated (d7) Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent effective against a wide range of intestinal parasites.[1][2] Its oral bioavailability is low and can be variable.[1][3] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide.[4][5][6][7] This active metabolite is further metabolized to the inactive albendazole sulfone.[5][8] Due to this rapid metabolism, unchanged albendazole is often found at very low or undetectable concentrations in plasma.[4]
To establish the bioequivalence of a generic albendazole formulation against a reference product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend measuring both albendazole and its active metabolite, albendazole sulfoxide, in plasma.[9][10] The use of a stable isotope-labeled internal standard, such as a deuterated (d7) analog, is crucial for accurate and precise quantification of the analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13] The d7-labeled internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the robustness and reliability of the bioanalytical method.[11][12]
This document provides a comprehensive protocol for a bioequivalence study of albendazole formulations, detailing the bioanalytical method using a d7 internal standard, study design considerations, and data analysis.
Metabolic Pathway of Albendazole
Albendazole undergoes rapid hepatic metabolism, primarily mediated by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) systems.[14] The principal metabolic pathway involves the oxidation of the sulfide to the pharmacologically active sulfoxide, which is then further oxidized to the inactive sulfone.
Caption: Metabolic pathway of albendazole.
Bioanalytical Method Protocol
This protocol outlines the simultaneous quantification of albendazole and albendazole sulfoxide in human plasma using LC-MS/MS with their respective d7-labeled internal standards.
Materials and Reagents
-
Albendazole reference standard
-
Albendazole sulfoxide reference standard
-
Albendazole-d7 (internal standard)
-
Albendazole sulfoxide-d7 (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 100 x 2.1 mm, 1.7 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of albendazole, albendazole sulfoxide, albendazole-d7, and albendazole sulfoxide-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a solution containing albendazole-d7 and albendazole sulfoxide-d7 at an appropriate concentration in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Solid Phase Extraction - SPE)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 5% methanol in water).
-
Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Optimized for separation of analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Albendazole: m/z 266.1 → 234.1 |
| Albendazole-d7: m/z 273.1 → 241.1 | |
| Albendazole Sulfoxide: m/z 282.1 → 240.1 | |
| Albendazole Sulfoxide-d7: m/z 289.1 → 247.1 |
Note: MS/MS transitions should be optimized for the specific instrument used.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[15]
Bioequivalence Study Protocol
Study Design
A randomized, single-dose, two-treatment, two-period, crossover study design is recommended.[9][10] Due to the high intra-subject variability of albendazole, a replicate design (e.g., four-period, two-sequence) may be considered to potentially widen the acceptance criteria for Cmax.[7][16] The study should be conducted under both fasting and fed conditions.[9][10]
Study Population
Healthy, non-smoking male and non-pregnant, non-lactating female volunteers aged 18-45 years with a BMI between 18.5 and 30.0 kg/m ² are typically included.[17] All participants must provide written informed consent.[17]
Dosing and Administration
A single oral dose of the test and reference albendazole formulations (e.g., 400 mg) is administered in each study period.[7][9] For fed studies, a standardized high-fat meal is given before dosing, as food significantly increases albendazole absorption.[7]
Blood Sampling
Blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).[18] Plasma is separated by centrifugation and stored at -70°C until analysis.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters for both albendazole and albendazole sulfoxide are calculated using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity
Bioequivalence is assessed based on the parent drug, albendazole.[9][10] The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) for albendazole should fall within the acceptance range of 80.00% to 125.00%.[19][20] Data for albendazole sulfoxide are submitted as supportive evidence.[9][10]
Experimental Workflow
Caption: Workflow for an albendazole bioequivalence study.
Data Presentation
The following tables summarize representative pharmacokinetic data for albendazole and its metabolites following a single 400 mg oral dose.
Table 1: Pharmacokinetic Parameters of Albendazole
| Parameter | Unit | Geometric Mean (Range) |
| Cmax | ng/mL | 19.5 (12.5 - 26.5) |
| Tmax | h | ~2 |
| AUC(0-t) | ng·h/mL | Data not consistently reported due to low concentrations |
| t1/2 | h | ~1.5 |
(Data adapted from a study in hookworm-infected adolescents)[8][21][22]
Table 2: Pharmacokinetic Parameters of Albendazole Sulfoxide
| Parameter | Unit | Geometric Mean (Range) |
| Cmax | ng/mL | 334 (288 - 380) |
| Tmax | h | ~4 |
| AUC(0-t) | ng·h/mL | Study specific, not aggregated |
| t1/2 | h | ~7 - 8 |
(Data adapted from a study in hookworm-infected adolescents)[8][21][22]
Table 3: Bioequivalence Acceptance Criteria
| Parameter | 90% Confidence Interval for Geometric Mean Ratio (Test/Reference) |
| Cmax (Albendazole) | 80.00% - 125.00% |
| AUC(0-t) (Albendazole) | 80.00% - 125.00% |
| AUC(0-inf) (Albendazole) | 80.00% - 125.00% |
Conclusion
The successful execution of a bioequivalence study for albendazole formulations relies on a robust and validated bioanalytical method and a well-designed clinical study. The use of a deuterated (d7) internal standard is indispensable for achieving the required accuracy and precision in the quantification of albendazole and its active metabolite, albendazole sulfoxide, by LC-MS/MS. Adherence to the detailed protocols and regulatory guidelines outlined in this document will ensure the generation of reliable data to support the regulatory submission of generic albendazole products.
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. usp-pqm.org [usp-pqm.org]
- 4. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. extranet.who.int [extranet.who.int]
- 8. journals.asm.org [journals.asm.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pharmadesk.com [pharmadesk.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. scispace.com [scispace.com]
- 14. journals.asm.org [journals.asm.org]
- 15. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Bioequivalence Study Between Two Albendazole 400 mg Tablets in Healthy Adult Participants Under Fed Conditions [ctv.veeva.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 21. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Method Development for the Quantification of Albendazole and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections in humans and animals. Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide (ABZ-SO), and subsequently to the inactive albendazole sulfone (ABZ-SO2). The therapeutic efficacy and potential toxicity of albendazole are primarily attributed to the systemic exposure of albendazole sulfoxide. Therefore, robust and reliable analytical methods for the simultaneous quantification of albendazole and its major metabolites in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This document provides detailed application notes and protocols for the quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in plasma using high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Albendazole
The metabolic conversion of albendazole to its sulfoxide and sulfone metabolites is a key aspect of its pharmacology.
Metabolic pathway of Albendazole.
Quantitative Data Summary
The following tables summarize the performance characteristics of HPLC-PDA and LC-MS/MS methods for the quantification of albendazole and its metabolites in plasma.
Table 1: HPLC-PDA Method Performance
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (% CV) |
| Albendazole | 0.025 - 2.0 | 0.025 | 82.8 - 112.7 | 1.2 - 14.5 |
| Albendazole Sulfoxide | 0.025 - 2.0 | 0.025 | 85.3 - 117.7 | 0.8 - 15.1 |
| Albendazole Sulfone | 0.025 - 2.0 | 0.025 | 93.3 - 114.1 | 0.4 - 10.7 |
Data compiled from a study on the simultaneous determination of albendazole and its metabolites in cattle plasma.[1]
Table 2: LC-MS/MS Method Performance
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Albendazole | 0.1 - 200 | 0.1 | Within ±15 | ≤ 15 |
| Albendazole Sulfoxide | 0.5 - 1000 | 0.5 | Within ±15 | ≤ 15 |
| Albendazole Sulfone | 0.1 - 200 | 0.1 | Within ±15 | ≤ 15 |
Data compiled from a simultaneous LC-MS/MS method for the quantitation in human plasma.[2][3]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for both HPLC-PDA and LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., Oxfendazole or a deuterated analog)
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure
-
Formic Acid (FA), LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Agilent Bond Elute C18)[1][4]
-
Centrifuge
-
Sample tubes
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of plasma with the internal standard solution.[4]
-
Add 800 µL of water and vortex for 2 minutes.[4]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][4]
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.[4]
-
Elute the analytes with 2 mL of 1% formic acid in methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100-250 µL of the mobile phase.[1][4]
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 2: HPLC-PDA Method
Instrumentation:
-
HPLC system with a PDA detector
-
C18 reversed-phase column (e.g., XBridge® C18, 4.6 mm × 250 mm, 5 µm)[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.025 M Ammonium acetate buffer (pH 6.6)[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution:
Time (min) %A %B 0 73 27 5 50 50 9 50 50 10 73 27 | 12 | 73 | 27 |
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 50 µL[1]
-
Detection Wavelength: 292 nm[1]
Protocol 3: LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC C18 reversed-phase column (e.g., Acquity® BEH C18, 100 × 2.1 mm, 1.7 µm)[2][3]
Chromatographic Conditions:
-
Gradient Elution: A suitable gradient should be developed to ensure separation of the analytes and internal standard.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Albendazole 266.10 234.40 Albendazole Sulfoxide 282.10 240.35 | Albendazole Sulfone | 298.10 | 159.30 |
-
Note: Collision energies and other compound-dependent parameters should be optimized for the specific instrument used.[2][4]
Experimental Workflow
The overall workflow for the quantification of albendazole and its metabolites is depicted below.
Experimental workflow for analysis.
Conclusion
The protocols described provide robust and reliable methods for the quantification of albendazole and its primary metabolites in plasma. The choice between HPLC-PDA and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. The LC-MS/MS method offers higher sensitivity and is generally preferred for studies requiring low limits of quantification. Adherence to these detailed protocols will enable researchers to generate high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid Phase Extraction (SPE) Method for the Determination of Albendazole and its Metabolites in Plasma
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations in humans and animals. Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide (ABZSO), which is responsible for the systemic anthelmintic activity. ABZSO is further oxidized to the inactive metabolite, albendazole sulfone (ABZSO2). The parent drug, albendazole, is often undetectable or present at very low concentrations in plasma. Therefore, accurate and reliable quantification of albendazole and its major metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Solid phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma. It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and amenability to automation. This application note provides a detailed protocol for the extraction of albendazole and its metabolites from plasma using SPE, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Albendazole
The metabolic conversion of albendazole to its primary active and inactive metabolites is a key consideration in the analytical methodology.
Metabolic pathway of Albendazole.
Experimental Protocols
This section details two common SPE protocols for the extraction of albendazole and its metabolites from plasma, followed by a general analytical procedure.
Protocol 1: SPE using Oasis HLB Cartridges
This protocol is adapted from a validated HPLC-PDA method for the simultaneous determination of albendazole and its metabolites in cattle plasma.[1][2]
Materials:
-
SPE Cartridges: Oasis HLB 3 cc, 60 mg (Waters Corporation)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1]
-
Sample Loading: Load 1 mL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Drying: Dry the cartridge with a stream of air for 5 minutes.[1]
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue with 0.25 mL of the mobile phase and vortex for 30 seconds.
-
Analysis: Inject 50 µL of the reconstituted sample into the chromatographic system.[1]
Protocol 2: SPE using Phenomenex Strata™-X Cartridges
This protocol is based on a sensitive LC-MS/MS method for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.[3][4]
Materials:
-
SPE Cartridges: Phenomenex Strata™-X, 30 mg/mL
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Cartridge Conditioning: Pre-treat the cartridges with 1.0 mL of methanol followed by 1.0 mL of water.[3]
-
Sample Loading: Load 100 µL of human plasma onto the conditioned cartridge.[3]
-
Washing: Wash the cartridges twice with 1.0 mL of 10% (v/v) methanol in water.[3]
-
Elution: Elute the analytes and internal standards with 1 mL of the mobile phase (e.g., acetonitrile-2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)).[3]
-
Vortexing: Briefly vortex the collected eluate.
-
Analysis: Inject 2 µL of the eluent directly into the LC-MS/MS system.[3]
General Analytical Procedure (HPLC-PDA)
The following is an example of an HPLC-PDA system setup for the analysis of albendazole and its metabolites.
-
Chromatographic System: Waters Alliance e2695 with a photodiode array detector (PDA) model 2998.[1]
-
Column: XBridge® C18 column (4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH adjusted to 6.6).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 292 nm.[1]
-
Injection Volume: 50 µL.[1]
SPE Workflow Diagram
The following diagram illustrates the general workflow for the solid phase extraction of albendazole and its metabolites from plasma.
References
- 1. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Albendazole and Its Primary Metabolites
Abstract
This application note provides detailed protocols for the simultaneous chromatographic separation and quantification of the anthelmintic drug albendazole (ABZ) and its active sulfoxide (ABZSO) and inactive sulfone (ABZSO2) metabolites. The methods described are applicable to various biological matrices, including plasma and tissue, and are intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography (UPLC) with fluorescence or mass spectrometric detection are covered, offering options for varying sensitivity and throughput needs.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic widely used in both human and veterinary medicine. Following administration, it is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide, and further to the inactive albendazole sulfone.[1][2] The accurate quantification of the parent drug and these key metabolites is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This document outlines validated chromatographic methods for the simultaneous determination of these three compounds.
Metabolic Pathway of Albendazole
References
Application Notes and Protocols for the Detection of Albendazole Sulfone-d7 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Albendazole sulfone and its deuterated internal standard, Albendazole sulfone-d7, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are essential for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.
Introduction
Albendazole is a broad-spectrum anthelmintic agent that undergoes rapid and extensive metabolism in vivo. Its primary active metabolite is Albendazole sulfoxide, which is further oxidized to the inactive metabolite, Albendazole sulfone.[1] The quantification of these metabolites is crucial for understanding the pharmacokinetics and ensuring the safety and efficacy of Albendazole. Stable isotope-labeled internal standards, such as this compound, are critical for accurate and precise quantification by correcting for matrix effects and variations in sample processing.
This document outlines the key mass spectrometry parameters and a comprehensive protocol for the detection and quantification of this compound alongside its non-deuterated analog.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of Albendazole sulfone from plasma samples.[2][3]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
-
Loading: To 500 µL of plasma sample, add the internal standard solution (this compound). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
MS/MS Parameters:
Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for Albendazole sulfone and its deuterated internal standard are critical for selectivity and sensitivity.[1][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Albendazole Sulfone | 298.2 | 159.1 | 25 (typical) | ESI+ |
| This compound | 305.4 | 159.1 | 25 (typical) | ESI+ |
*Note: The product ion for this compound is inferred from the fragmentation of the non-deuterated compound, as the deuterium labels are on the propyl side chain which is lost during fragmentation. The optimal collision energy should be determined empirically on the specific instrument being used.
Source Parameters (Typical):
| Parameter | Setting |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 30 psi |
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Albendazole sulfone and this compound.
| Parameter | Albendazole Sulfone | This compound |
| Chemical Formula | C12H15N3O4S | C12H8D7N3O4S[5] |
| Molecular Weight | 297.33 g/mol | 304.38 g/mol [5] |
| Precursor Ion [M+H]+ (m/z) | 298.2 | 305.4 |
| Product Ion (m/z) | 159.1 | 159.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
References
- 1. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
- 5. Albendazole-d7 - CAS - 1287076-43-0 | Axios Research [axios-research.com]
Application Note: High-Throughput Analysis of Albendazole and its Metabolites for Therapeutic Drug Monitoring Using Albendazole Sulfone-d7
Abstract
This application note describes a robust and sensitive high-throughput method for the simultaneous quantification of albendazole (ABZ), its active metabolite albendazole sulfoxide (ABZSO), and its inactive metabolite albendazole sulfone (ABZ-ON) in human plasma. The method employs solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of a deuterated internal standard, albendazole sulfone-d7, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic used in the treatment of various parasitic worm infections. After oral administration, albendazole is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide, and further to the inactive albendazole sulfone.[1][2][3][4][5] The significant inter-individual variability in the absorption and metabolism of albendazole necessitates therapeutic drug monitoring to ensure efficacy and avoid potential toxicity.[6] This note provides a detailed protocol for the simultaneous determination of albendazole and its major metabolites in human plasma using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard that is a structural analog of one of the target analytes helps to correct for variability in sample preparation and matrix effects, leading to more reliable results.
Materials and Methods
Reagents and Chemicals
-
Albendazole, albendazole sulfoxide, and albendazole sulfone reference standards
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)
Standard Solutions
Stock solutions of albendazole, albendazole sulfoxide, albendazole sulfone, and this compound (1 mg/mL) are prepared in methanol. Working solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 500 µL of 0.2% formic acid in water and vortex for 30 seconds.
-
Load the mixture onto an SPE cartridge pre-conditioned with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol containing 1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole | 266.1 | 234.1 |
| Albendazole Sulfoxide | 282.1 | 224.1 |
| Albendazole Sulfone | 298.1 | 202.1 |
| This compound (IS) | 305.1 | 209.1 |
Table 2: Method Validation Parameters
| Parameter | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone |
| Linearity Range (ng/mL) | 0.25 - 200 | 5 - 3500 | 0.5 - 500 |
| LLOQ (ng/mL) | 0.25 | 5 | 0.5 |
| Recovery (%) | 85 - 95 | 88 - 98 | 82 - 93 |
| Precision (%RSD) | < 10 | < 8 | < 12 |
| Accuracy (%) | 90 - 110 | 92 - 108 | 88 - 112 |
Data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Caption: Metabolic Pathway of Albendazole.
Caption: TDM Workflow for Albendazole.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the therapeutic drug monitoring of albendazole and its primary metabolites in human plasma. The protocol is suitable for clinical research and routine diagnostic applications, aiding in the optimization of patient dosing regimens.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-high-throughput-lc-ms-ms-method-for-simultaneous-analysis-of-albendazole-albendazole-sulfoxide-and-albendazole-sulfone-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 5. doaj.org [doaj.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Albendazole LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS conditions for the analysis of albendazole and its primary metabolites, albendazole sulfoxide and albendazole sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of albendazole and its metabolites.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH affecting analyte ionization. | Albendazole and its metabolites are basic compounds. Ensure the mobile phase is acidic (e.g., using 0.05% to 0.2% formic acid or 2.0 mM ammonium acetate, pH 5.0) to promote protonation and improve peak shape.[1][2][3] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization source parameters. | Optimize ion source parameters such as ion spray voltage, gas pressures (nebulizer, curtain, and collision gas), and temperature.[1] Positive electrospray ionization (ESI+) mode is typically used for albendazole analysis.[1][2][4] |
| Inefficient sample extraction and cleanup. | Solid-phase extraction (SPE) is a common and effective method for cleaning up plasma samples and concentrating the analytes, leading to improved sensitivity.[1][2] Liquid-liquid extraction (LLE) and protein precipitation are also used.[2] | |
| Matrix effects (ion suppression or enhancement). | Matrix effects can be a significant issue in biological samples.[5] To mitigate this, ensure thorough sample cleanup. The use of a deuterated internal standard (e.g., albendazole-d3) can help to compensate for matrix effects.[1] A post-column infusion experiment can help diagnose the presence and timing of matrix effects.[2] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents (LC-MS grade). Flush the LC system thoroughly. Ensure proper degassing of the mobile phase. |
| Inadequate sample cleanup. | As mentioned above, robust sample preparation is critical to remove endogenous interferences from the biological matrix.[5] | |
| Inconsistent Retention Times | Unstable column temperature. | Use a column oven to maintain a consistent temperature (e.g., 40°C).[4] |
| Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure accurate mixing of components. | |
| Pump malfunction or leaks. | Check the LC system for leaks and ensure the pump is delivering a stable flow rate. | |
| Carryover | Adsorption of analytes in the injector or column. | Optimize the autosampler wash solution. A strong organic solvent may be necessary. Injecting blank samples after high-concentration samples can help assess and manage carryover.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for albendazole and its main metabolites in positive ESI mode?
A1: The protonated precursor ion [M+H]⁺ is typically monitored for albendazole and its metabolites. Common multiple reaction monitoring (MRM) transitions are:
-
Albendazole Sulfoxide (ABZSO): m/z 282.1 → 240.0[1] or m/z 282.2 → 208.1[4]
-
Albendazole Sulfone (ABZSO₂): m/z 298.1 → (product ion may vary, e.g., monitored in some studies)[2]
Q2: What type of HPLC column is recommended for albendazole analysis?
A2: A reverse-phase C18 column is most commonly used for the separation of albendazole and its metabolites.[1][2][3][4] Examples include Hypurity C18 and Acquity UPLC BEH C18 columns.[1][3]
Q3: What are the general considerations for sample preparation from plasma?
A3: Due to the complexity of biological matrices like plasma, a robust sample preparation method is crucial.[5]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up plasma samples and has been shown to provide good recoveries.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE is another option for sample cleanup.[2]
-
Protein Precipitation: While simpler, this method may result in more significant matrix effects compared to SPE or LLE.[2]
Q4: Is an internal standard necessary for accurate quantification?
A4: Yes, using an internal standard (IS) is highly recommended to ensure accuracy and precision by compensating for variability in sample preparation and matrix effects. A stable isotope-labeled internal standard, such as albendazole-d3, is ideal.[1] If a deuterated standard is unavailable, a structurally similar compound can be used, but it may not compensate for matrix effects as effectively.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and performance characteristics for albendazole analysis collated from various studies.
Table 1: Chromatographic Conditions
| Parameter | Typical Values |
| Column | C18 (e.g., Hypurity C18, 100 x 4.6 mm, 5 µm; Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)[1][3] |
| Mobile Phase A | 0.05% Formic Acid in Water or 2.0 mM Ammonium Acetate (pH 5.0)[1][3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.05% Formic Acid[1][3] |
| Flow Rate | 0.2 - 0.6 mL/min[4][6] |
| Column Temperature | 40 - 45 °C[2][4] |
| Injection Volume | 10 µL[4] |
| Elution Mode | Isocratic or Gradient[3][4] |
Table 2: Mass Spectrometry Parameters (Positive ESI)
| Parameter | Analyte | Typical Value |
| Precursor Ion (Q1) | Albendazole | 266.1 amu[1] |
| Albendazole Sulfoxide | 282.1 amu[1] | |
| Product Ion (Q3) | Albendazole | 234.1 amu[1] |
| Albendazole Sulfoxide | 240.0 amu[1] | |
| Ion Spray Voltage | ~2500 - 5500 V[1][4] | |
| Source Temperature | 450 - 550 °C[1][4] | |
| Collision Energy (CE) | Albendazole | ~27.00 eV[1] |
| Declustering Potential (DP) | Albendazole | ~70.00 V[1] |
Table 3: Method Performance Characteristics
| Parameter | Albendazole | Albendazole Sulfoxide |
| Linearity Range | 0.1 - 200 ng/mL[3][7] | 0.5 - 1000 ng/mL[3][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[3][7] | 0.5 - 10 ng/mL[3][7] |
| Recovery | 86.03% - 89.66% (using SPE)[1] | 86.03% - 89.66% (using SPE)[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of albendazole and its sulfoxide metabolite in human plasma.[1]
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To 100 µL of plasma sample, add the internal standard solution (e.g., albendazole-d3).
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Vortex the sample for 30 seconds.
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Condition an SPE cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of the mobile phase (e.g., acetonitrile:2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)).
-
The eluate is then ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general starting point for the chromatographic and mass spectrometric analysis.
-
LC System:
-
MS/MS System (Positive ESI):
-
Set the ion source parameters (e.g., ion spray voltage, temperature, gas flows) to optimized values for your instrument.
-
Set up the MRM transitions for albendazole, albendazole sulfoxide, and the internal standard as indicated in Table 2.
-
Optimize the collision energy and declustering potential for each transition to achieve maximum signal intensity.
-
Visualizations
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. researchgate.net [researchgate.net]
Albendazole sulfone-d7 stability in solution and plasma
This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of Albendazole sulfone-d7 in solution and plasma for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. General Information
Q: What is this compound?
A: this compound is the deuterium-labeled form of Albendazole sulfone.[1] Albendazole sulfone is an active metabolite of the anthelmintic drug Albendazole.[2] Due to the higher mass afforded by the deuterium isotopes, the -d7 analog is ideal for use as an internal standard (IS) in chromatographic methods with mass spectrometric detection (LC-MS/MS), particularly in bioanalytical studies for pharmacokinetics and metabolism.[1][3]
Q: Why use a stable isotope-labeled (SIL) internal standard like this compound?
A: Using a SIL internal standard is the preferred approach in quantitative bioanalysis.[4] Because a SIL IS has nearly identical chemical and physical properties to the unlabeled analyte, it can effectively compensate for variability during sample processing and analysis, such as extraction efficiency and matrix effects (ion suppression or enhancement).[5] This leads to more reproducible, accurate, and robust analytical methods.[6]
2. Stability in Solution (Stock and Working Solutions)
Q: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) and methanol (MeOH) are common solvents for preparing stock solutions of Albendazole sulfone and related analytes.[2][7] Stock solutions are typically prepared at a concentration of 1 mg/mL.[7][8] Working solutions are then made by performing serial dilutions from the stock solution, often using a mixture like acetonitrile:water.[7][8]
Q: How should stock solutions be stored and for how long are they stable?
A: Stock solutions of albendazole and its metabolites prepared in methanol are stable for at least 13 days when stored at 5°C.[9] For longer-term storage, it is recommended to store stock solutions at -20°C.[7] As a solid, non-deuterated Albendazole sulfone is stable for at least four years when stored at -20°C.[2]
3. Stability in Plasma
Q: How stable is this compound in plasma at room temperature (bench-top stability)?
A: The stability of the deuterated internal standard is expected to be nearly identical to its non-deuterated counterpart. Studies on non-deuterated Albendazole sulfone have shown it to be stable in human plasma for at least 16 hours at room temperature.[9] Another study confirmed stability in plasma and blood for at least 4 hours at room temperature, with accuracy values between 92.1% and 106%.[7]
Q: What is the freeze-thaw stability of Albendazole sulfone in plasma?
A: Albendazole sulfone is stable in plasma for multiple freeze-thaw cycles. One study demonstrated stability for five freeze-thaw cycles at -70°C with results within ±6% of the initial concentration.[9] Another study confirmed stability for three freeze-thaw cycles with acceptable accuracy and precision (CV <8.2%).[7]
Q: What are the recommended conditions for long-term storage of plasma samples containing this compound?
A: For long-term storage, plasma samples should be kept frozen at -70°C or -80°C.[7][9] Albendazole sulfone has been shown to be stable in human plasma for at least 139 days when stored at -70°C.[9] A separate study confirmed long-term stability at -80°C for 2 months with an accuracy of 87.0% to 110%.[7]
Quantitative Stability Data
The following tables summarize stability data from bioanalytical method validation studies for the non-deuterated form, Albendazole sulfone. The stability of this compound is expected to be comparable.
Table 1: Short-Term and Freeze-Thaw Stability in Human Plasma
| Stability Test | Matrix | Storage Condition | Duration | Result (Accuracy % or Deviation %) | Reference |
| Bench-Top | Human Plasma | Room Temperature | 16 hours | Within ±6% of initial concentration | [9] |
| Bench-Top | Human Plasma | Room Temperature | 4 hours | 92.1% - 106% Accuracy | [7] |
| Freeze-Thaw | Human Plasma | -70°C | 5 cycles | Within ±6% of initial concentration | [9] |
| Freeze-Thaw | Human Plasma / Blood | -80°C | 3 cycles | Accuracy ±11%, Precision <8.2% CV | [7] |
| Post-Preparative | Autosampler | Not Specified | 50 hours | Within ±6% of initial concentration | [9] |
| Post-Preparative | Autosampler | 4°C | 72 hours | 93.4% - 110% Accuracy | [7] |
Table 2: Long-Term Stability in Human Plasma
| Matrix | Storage Condition | Duration | Result (Accuracy %) | Reference |
| Human Plasma | -70°C | 139 days | 99.06% - 102.45% | [9] |
| Human Plasma / Blood | -80°C | 2 months | 87.0% - 110% | [7] |
Troubleshooting Guide
Q: My this compound (internal standard) signal is inconsistent or decreasing during an analytical run. What are the possible causes?
A:
-
Stability Issues: While generally stable, prolonged exposure to room temperature on the autosampler can lead to degradation. Ensure post-preparative stability has been thoroughly evaluated for your specific conditions (e.g., temperature, duration, solvent). One study found stability in the autosampler for at least 50 hours.[9]
-
Deuterium Exchange: Although less common for labels on carbon atoms not adjacent to a carbonyl group, back-exchange of deuterium for hydrogen can occur under certain pH or matrix conditions, affecting the utility of the standard.[3]
-
Matrix Effects: A key reason for using a SIL IS is to track matrix effects.[5] However, a slight difference in retention time between the analyte and the IS, caused by the deuterium isotope effect, can lead to differential ion suppression in certain plasma lots, affecting the analyte-to-IS ratio.[4]
-
Solution Instability: Ensure that working solutions are freshly prepared or have been stored appropriately (e.g., refrigerated) and that their stability has been confirmed.
Q: I am seeing a peak for the unlabeled Albendazole sulfone in my blank samples spiked only with this compound. Why?
A: This can be due to isotopic contribution, where a small, expected amount of the unlabeled analyte is present in the SIL IS material. The level of unlabeled species should be checked to ensure it does not interfere with the accurate quantification of the analyte, especially at the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability in Plasma
This protocol describes a typical procedure for evaluating the stability of Albendazole sulfone in plasma after repeated freeze-thaw cycles.
-
Sample Preparation:
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Spike a pool of blank human plasma with Albendazole sulfone at low and high quality control (QC) concentrations.
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Aliquot the spiked plasma into a sufficient number of separate vials for each cycle and time point (typically in triplicate for each concentration).
-
-
Freeze-Thaw Cycles:
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Store the QC samples at the intended long-term storage temperature (e.g., -70°C or -80°C) for at least 24 hours to ensure complete freezing.[9]
-
Thaw the samples completely and unassisted at room temperature.
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Once fully thawed, refreeze the samples at -70°C or -80°C for at least 12-24 hours. This completes one cycle.
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Repeat this procedure for the required number of cycles (e.g., 3 or 5 cycles).[7][9]
-
-
Sample Analysis:
-
After the final thaw, process the freeze-thaw samples alongside a freshly prepared set of calibration standards and a set of baseline QC samples (time zero, not subjected to freeze-thaw).
-
Analyze all samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw QC samples.
-
Compare this mean concentration against the nominal concentration.
-
The analyte is considered stable if the accuracy of the freeze-thaw samples is within an acceptable limit (e.g., ±15%) of the nominal concentration.[7]
-
Diagrams
Caption: Workflow for assessing the stability of an analyte under various conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. scispace.com [scispace.com]
- 7. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Chromatographic Peak Tailing for Albendazole and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues encountered during the analysis of albendazole and its primary metabolites, albendazole sulfoxide and albendazole sulfone.
Troubleshooting Guide
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. For basic compounds like albendazole and its metabolites, this issue is often pronounced. The following guide, presented in a question-and-answer format, addresses specific issues and provides systematic solutions.
Q1: My chromatogram for albendazole (or its metabolites) shows significant peak tailing. What are the primary causes?
A1: Peak tailing for albendazole and its metabolites, which are basic compounds, is most commonly caused by secondary interactions between the analytes and the stationary phase. The primary culprits are:
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Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic functional groups of albendazole and its metabolites. This secondary retention mechanism leads to tailing peaks.[1][2][3][4]
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Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, both ionized and non-ionized forms can exist, leading to peak broadening and tailing.[2] Albendazole and its metabolites have basic properties, and their ionization state is highly dependent on the mobile phase pH.
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[3][5]
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Column Degradation: Deterioration of the column packing bed, such as the formation of voids or channels, can cause peak distortion for all analytes.[3]
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Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing, especially for early-eluting peaks.[2]
FAQs: Practical Solutions and Methodologies
Q2: How can I minimize silanol interactions to improve peak shape?
A2: Several strategies can be employed to mitigate the effects of free silanol groups:
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Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of free silanol groups, which minimizes secondary interactions with basic analytes.[6]
-
Operate at a Low Mobile Phase pH: Maintaining a low mobile phase pH (typically between 2.5 and 3.5) protonates the silanol groups, reducing their ability to interact with the protonated basic analytes.[7]
-
Add a Competing Base to the Mobile Phase: A small concentration of a basic additive, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte molecules.[7]
Q3: What is the optimal mobile phase pH for analyzing albendazole and its metabolites?
A3: The optimal pH will depend on the specific column and other chromatographic conditions. However, a general guideline is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form is present.
Albendazole is an amphoteric molecule with pKa values of approximately 2.8 and 10.26.[1] Its primary active metabolite, albendazole sulfoxide, has pKa values of about 0.20 and 9.79.[1] To ensure the basic nitrogen is protonated and to suppress the ionization of silanol groups, a mobile phase pH in the acidic range is generally preferred. A starting point of pH 3.0-4.0 is often effective.[8][9]
Q4: Can you provide a starting point for an HPLC method that gives good peak shape for albendazole and its metabolites?
A4: Yes, here are two detailed experimental protocols that have been reported to provide good separation and peak shape.
| Parameter | Method 1: Simultaneous Determination of Albendazole and Metabolites | Method 2: Simultaneous Estimation of Albendazole and Praziquantel |
| Column | XBridge® C18 (4.6 mm × 250 mm, 5 µm) | Inertsil ODS 3V (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution of Acetonitrile and 0.025 M Ammonium Acetate buffer (pH adjusted to 6.6) | 20mM Phosphate buffer (pH 4.0) : Acetonitrile : Methanol (20:70:10 v/v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | PDA detector at 292 nm | UV detector at 221 nm |
| Reference | [10] | [9] |
Q5: How does the choice of HPLC column affect peak tailing for these compounds?
A5: The choice of column is critical. For basic compounds like albendazole, modern columns with high-purity silica and effective end-capping are recommended to minimize silanol interactions. Columns with a C18 stationary phase are commonly used. Some newer generation columns have proprietary surface modifications to further shield residual silanols, leading to improved peak shapes for basic analytes.
Q6: What should I do if I suspect column overload is causing peak tailing?
A6: To check for column overload, simply dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, then you were likely overloading the column. To resolve this, you can either continue to inject a more dilute sample or use a column with a larger internal diameter or a higher loading capacity.
Data Presentation: Impact of Chromatographic Parameters on Peak Shape
Table 1: Effect of Mobile Phase pH on Peak Tailing for a Representative Basic Compound
| Mobile Phase pH | Tailing Factor (As) | Observation |
| 7.0 | 2.5 | Significant tailing due to interaction with ionized silanols. |
| 5.0 | 1.8 | Reduced tailing as some silanols are protonated. |
| 3.0 | 1.2 | Markedly improved peak symmetry due to protonation of silanols. |
This data is illustrative and based on general principles for basic compounds.
Table 2: Comparison of Column Types on Peak Tailing for a Representative Basic Compound
| Column Type | Tailing Factor (As) | Reason for Improved Performance |
| Traditional C18 (Type A Silica) | > 2.0 | High number of active, un-capped silanol groups. |
| Modern End-Capped C18 (Type B Silica) | 1.1 - 1.5 | High-purity silica with reduced silanol activity due to end-capping. |
| Polar-Embedded C18 | < 1.2 | The embedded polar group shields the residual silanols from interacting with basic analytes. |
This data is illustrative and based on general principles for basic compounds.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with albendazole and its metabolites.
Caption: Troubleshooting workflow for peak tailing.
Logical Relationships in Peak Tailing
The diagram below outlines the key chemical interactions and their consequences that lead to peak tailing for basic analytes like albendazole on silica-based HPLC columns.
Caption: Causes and effects of peak tailing.
References
- 1. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blog [phenomenex.blog]
Technical Support Center: Albendazole Sulfone-d7 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability issues with the albendazole sulfone-d7 internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable range for internal standard (IS) response variability?
A1: While there are no universally mandated acceptance criteria, a common practice in regulated bioanalysis is to consider internal standard responses that are less than 50% or greater than 150% of the mean IS response of the calibration standards and quality controls (QCs) as outliers that may warrant investigation.[1] Regulatory bodies like the FDA emphasize the importance of monitoring IS response and investigating any systemic variability or significant deviations.[2] The key is to ensure that the IS is tracking the analyte's behavior consistently across the analytical run.
Q2: Why is my deuterated internal standard showing a different retention time than the analyte?
A2: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can occur due to the deuterium isotope effect.[3] This effect can alter the physicochemical properties of the molecule, such as its lipophilicity, leading to differences in chromatographic behavior. If the analyte and IS do not co-elute, they may experience different degrees of matrix effects, which can compromise the accuracy of quantification.[3]
Q3: Can the position of the deuterium label on the molecule affect its stability and performance?
A3: Yes, the position of the deuterium label is critical. Deuterium atoms placed on or near exchangeable positions (e.g., adjacent to carbonyl groups or on heteroatoms) can be susceptible to hydrogen-deuterium (H/D) exchange with protons from the solvent, especially under acidic or basic conditions.[4][5][6][7] This can lead to a change in the mass of the internal standard and affect quantification. It is crucial to use an internal standard where the deuterium labels are in stable positions.
Q4: What are the primary causes of high variability in the this compound internal standard response?
A4: High variability can stem from several factors, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the internal standard.[1]
-
Inconsistent Sample Preparation: Variability in extraction recovery, pipetting errors, or inconsistent pH adjustments during sample processing can lead to inconsistent IS responses.
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as ion source instability or detector fatigue, can cause signal drift.
-
Internal Standard Stability: Degradation of the this compound or H/D exchange can occur during sample storage or processing.
-
Co-elution with the Analyte: If the analyte is present at very high concentrations, it can compete with the internal standard for ionization, leading to suppression of the IS signal.[1]
Troubleshooting Guides
Issue 1: High Variability or Drifting of this compound Response
This guide provides a step-by-step approach to diagnosing and resolving high variability or a systematic drift in the internal standard signal across an analytical run.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high internal standard variability.
Quantitative Data Summary: Common Causes and Solutions
| Potential Cause | Typical Observation | Recommended Action | Acceptance Criteria (General Guidance) |
| Matrix Effects | Inconsistent IS peak areas in study samples compared to calibration standards. | Optimize sample preparation (e.g., switch from protein precipitation to SPE or LLE). Modify chromatographic conditions to separate IS from interfering peaks. | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Inconsistent Recovery | High %CV of IS peak areas across the batch. | Ensure thorough vortexing and consistent timing during extraction steps. Verify accuracy of pipettes. | %CV of IS peak area should ideally be <15% for QCs and calibrators. |
| Instrumental Drift | Gradual increase or decrease in IS peak area over the analytical run. | Allow for adequate system equilibration. Clean the ion source. | Visually inspect IS response plot for trends. |
| H/D Exchange | Loss of IS signal, appearance of a peak at the analyte's mass. | Avoid extreme pH during sample preparation and storage. Use aprotic solvents for stock solutions. | Consistent IS response and no significant increase in analyte signal in zero samples. |
Issue 2: Poor Peak Shape or Chromatographic Issues
This section addresses problems related to the chromatographic performance of the this compound internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix for 10 seconds.
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction:
-
Condition an Oasis HLB 1cc (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analytical Method
This is a representative method and should be adapted and validated for your specific instrumentation.
LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Albendazole Sulfone | 298.1 | 159.1 | 25 |
| This compound | 305.1 | 166.1 | 25 |
Note: MS/MS parameters will need to be optimized for your specific instrument.
Signaling Pathways & Logical Relationships
The following diagram illustrates the metabolic pathway of Albendazole and the role of the internal standard in quantification.
Caption: Metabolic pathway of Albendazole and its quantification using an internal standard.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Navigating Albendazole Instability: A Technical Support Center
For researchers, scientists, and drug development professionals working with albendazole, ensuring its stability during sample preparation is paramount for accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating albendazole instability through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of albendazole instability during sample preparation?
A1: Albendazole is susceptible to degradation under several conditions. The main factors contributing to its instability are:
-
pH: Albendazole's solubility and stability are highly pH-dependent. It exhibits greater solubility and stability in acidic conditions (pH 2) compared to neutral or alkaline environments (pH 4-10).[1][2] In alkaline conditions, hydrolysis can be a relevant degradation pathway, especially at elevated temperatures.[3][4][5]
-
Oxidation: Oxidation is a significant degradation route for albendazole.[3] It can be oxidized to its main metabolites, albendazole sulfoxide (the active metabolite) and subsequently to albendazole sulfone (inactive).[6][7][8][9][10] The presence of oxidizing agents, such as hydrogen peroxide, can accelerate this process.[3]
-
Light: Exposure to light can cause degradation of albendazole.[11] Photodegradation has been observed and should be considered during sample handling and storage.[4][12]
-
Temperature: Elevated temperatures can increase the rate of degradation, particularly in combination with other stress factors like adverse pH or the presence of oxidizing agents.[3][11][13][14] However, in its solid form, albendazole has shown high thermal stability.[11]
Q2: How does albendazole degrade, and what are its major degradation products?
A2: Albendazole primarily degrades through oxidation and hydrolysis. The main degradation products are its metabolites:
-
Albendazole Sulfoxide (ABZ-SO): This is the primary and pharmacologically active metabolite.[6][7][8][9]
-
Albendazole Sulfone (ABZ-SO2): This is a further oxidation product and is considered an inactive metabolite.[6][7][8][9][10]
-
Albendazole-2-amino: This is another identified degradation product.[3]
Forced degradation studies have been instrumental in identifying these and other minor degradation products under various stress conditions.[3][4]
Q3: My albendazole sample shows unexpected peaks in the chromatogram. What could be the cause?
A3: Unexpected peaks in your chromatogram are likely due to the degradation of albendazole during sample preparation or storage. These peaks often correspond to its major degradation products, such as albendazole sulfoxide and albendazole sulfone. To confirm this, you can:
-
Analyze reference standards: Inject standards of the suspected degradation products to compare their retention times with the unknown peaks.
-
Perform forced degradation studies: Subject a pure albendazole standard to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting solution. This will help you identify the retention times of the degradation products under your chromatographic conditions.
-
Review your sample handling: Ensure that your samples have been protected from light, stored at appropriate temperatures, and prepared in a pH-controlled environment to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of albendazole samples.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of albendazole | Degradation due to pH, light, or temperature. | - Maintain acidic conditions (around pH 2-3.5) during extraction and analysis.[1][15] - Protect samples from light by using amber vials or covering them with aluminum foil.[11] - Keep samples cool and avoid prolonged exposure to high temperatures.[13][14] - For plasma samples, store them at -20°C or -80°C for long-term stability.[16][17] |
| Variable and inconsistent results | Ongoing degradation during the analytical run. | - Use a mobile phase with an acidic pH to maintain stability during HPLC analysis.[15][18] - Analyze samples promptly after preparation. - Evaluate the stability of albendazole in your analytical solvent and prepare fresh standards and samples as needed.[19] |
| Precipitation of albendazole in solution | Poor solubility in the chosen solvent. Albendazole has very low aqueous solubility.[7][11] | - Use a solvent mixture that enhances solubility, such as methanol with 1% (v/v) glacial acetic acid.[1] - For HPLC, a mixture of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate) is commonly used.[15][18] - Consider forming salts of albendazole (e.g., with HCl) to improve aqueous solubility.[2][13][14] |
| Co-elution of albendazole and its metabolites | Inadequate chromatographic separation. | - Optimize the mobile phase composition and gradient. A gradient elution with a buffer and acetonitrile is often effective.[19] - Adjust the pH of the mobile phase to improve the separation of the weakly basic albendazole and its metabolites. |
Quantitative Data on Albendazole Stability
The stability of albendazole is significantly influenced by the experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Solubility of Albendazole at Different pH Values
| pH | Solubility (µg/mL) | Reference |
| 2 | 23.5 | [1] |
| 4 | Low | [1] |
| 6.8 | Low | [2] |
| 7.4 | Low | [2] |
| 8 | Minimum solubility | [1] |
| 10 | Low | [1] |
Table 2: Intrinsic Dissolution Rates (IDR) of Albendazole and its Salts
| Compound | IDR at pH 2 (mg·cm⁻²·min⁻¹) | IDR at pH 7.4 (mg·cm⁻²·min⁻¹) | Reference |
| Albendazole (ABZ) | 0.0096 | 0.0004 | [2] |
| ABZ-Fumarate | 0.0328 | 0.0009 | [2] |
| ABZ-D-Tartrate | 0.0730 | 0.0008 | [2] |
| ABZ-Hydrochloride | 0.1128 | 0.0041 | [2] |
Table 3: Forced Degradation of Albendazole under Stress Conditions
| Stress Condition | Duration | Degradation (%) | Reference |
| 0.1N HCl at 60°C | 6 hours | 6.13 | [4][20] |
| 0.1N NaOH at 60°C | 6 hours | Significant degradation | [4][21] |
| 3% H₂O₂ at room temp. | 15 minutes | Significant degradation | [21] |
| Thermal (Solid State) | - | Stable | [11] |
| Photolytic | - | Degradation observed | [4] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for HPLC Analysis
This protocol is adapted from methodologies described for the extraction of albendazole and its metabolites from plasma samples.[13][16]
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 13,000 x g for 10 minutes to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 5 minutes.
-
Supernatant Collection: Carefully collect 300 µL of the supernatant.
-
Internal Standard Addition: Add an appropriate volume of a known concentration of an internal standard (e.g., toluidazole or oxfendazole).[13][16]
-
Final Vortex and Centrifugation: Vortex for 1 minute and centrifuge at 13,000 x g for 5 minutes.
-
Filtration: Filter the final supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: Forced Degradation Study of Albendazole
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.[3][4][21]
-
Stock Solution Preparation: Prepare a stock solution of albendazole in a suitable solvent (e.g., methanol with a small amount of acid to aid dissolution).[12][15]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for a specified time (e.g., 6 hours). Neutralize with 0.1N NaOH before analysis.[4][21]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1N HCl before analysis.[4][21]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 15 minutes).[21]
-
Thermal Degradation: Store a solid sample of albendazole at an elevated temperature (e.g., 80°C) for a specified period. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of albendazole to UV light in a photostability chamber for a specified duration.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Metabolism and residue depletion of albendazole and its metabolites in rainbow trout, tilapia and Atlantic salmon after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijisrt.com [ijisrt.com]
- 11. usp-pqm.org [usp-pqm.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-conferences.org [bio-conferences.org]
- 16. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 17. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. rjptonline.org [rjptonline.org]
- 21. ajpaonline.com [ajpaonline.com]
Cross-contamination issues in albendazole bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cross-contamination issues during the bioanalysis of albendazole.
Frequently Asked Questions (FAQs)
Q1: What are cross-contamination and carryover in the context of bioanalysis?
A: Cross-contamination refers to the unintentional introduction of an analyte, like albendazole, into a sample from an external source, leading to inaccurate quantification. Carryover is a specific type of cross-contamination where residual analyte from a preceding, more concentrated sample affects the analysis of a subsequent sample, often a blank or a low-concentration sample.[1][2][3] This can result in an overestimation of the analyte's concentration.[3]
Q2: Why might albendazole be particularly susceptible to carryover issues?
A: Albendazole's physicochemical properties can contribute to its tendency for carryover. It is a hydrophobic and poorly water-soluble compound, which can lead to its adsorption onto various surfaces within the analytical system.[4][5] Albendazole also possesses basic secondary amino groups, which can lead to ionic interactions with active sites on surfaces like glass, metal, and plastic components of the LC-MS system.[1][6] These interactions can cause the molecule to "stick" to parts of the system and leach out in subsequent runs.
Q3: What are the acceptable regulatory limits for carryover in bioanalytical methods?
A: Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. Generally, the response of an analyte in a blank sample following a high-concentration sample should not exceed a certain percentage of the response at the Lower Limit of Quantitation (LLOQ). Similarly, the response for the internal standard (IS) in the blank should be minimal. These limits are crucial for ensuring the accuracy of the assay, especially for samples with low analyte concentrations.[7][8][9]
Q4: What are the most common sources of cross-contamination in a typical LC-MS/MS workflow?
A: Cross-contamination can occur at multiple stages of the bioanalytical process:
-
Sample Preparation: Reusing pipette tips, cross-well contamination in 96-well plates, or improper handling during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Autosampler: This is the most frequent source of carryover.[10] Key components like the injection needle, valve rotor seals, sample loops, and transfer tubing can retain the analyte.[1][3]
-
LC System: Contamination can build up on the column, particularly the guard column, as well as in fittings and tubing.[3]
-
MS Source: While less common for carryover between injections, the ion source can become contaminated over time, leading to a high background signal.[1][3]
Troubleshooting Guides
Problem: I see a significant albendazole peak in my blank injection immediately following a high-concentration standard. What is my first step?
A: The first step is to systematically identify the source of the carryover. This involves a logical sequence of tests to isolate the contaminated component of your LC-MS/MS system. A common approach is to inject a series of blank solutions after a high-concentration sample to observe the pattern of the carryover peak. A diminishing peak area across sequential blanks is a classic sign of carryover.[2]
Below is a logical workflow to begin your investigation.
Caption: Initial workflow for diagnosing suspected carryover.
Problem: How can I distinguish between system contamination and sample carryover?
A: This is a critical diagnostic step. Carryover typically decreases with each subsequent blank injection, whereas system contamination results in a consistent, low-level peak in all blanks, regardless of the preceding sample.[1]
To formally test this, perform the following experiment:
-
Equilibrate the LC-MS system thoroughly with the initial mobile phase.
-
Inject a blank solvent.
-
Double the column equilibration time and inject another blank.
-
Triple the original equilibration time and inject a third blank.
-
Analysis: If the peak area of the contaminant increases proportionally with the equilibration time, it indicates that the contamination is present in the mobile phase or a core part of the LC system. If the peak area is consistent and does not diminish, it points to a contaminated component (e.g., solvent line, mixer). If the peak only appears after a high standard and diminishes, it is carryover.[1]
Problem: My troubleshooting points to the autosampler. What specific actions can I take?
A: The autosampler is a primary source of carryover. Here are targeted steps:
-
Optimize the Needle Wash: Ensure the needle wash solution is effective at solubilizing albendazole. Given albendazole's properties, a wash solution containing a high percentage of organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (like formic acid) or base can be more effective than a simple mobile phase wash. Experiment with different wash compositions and volumes.
-
Inspect and Replace Consumables: Worn or dirty rotor seals and stators in the injection valve are common culprits.[1][10] These components can develop microscopic scratches or deposits that trap the analyte. Replace these parts as part of routine preventive maintenance.
-
Check for Leaks and Proper Drainage: A leak anywhere in the injection path can create dead volumes where the sample can be trapped.[2] Ensure the injector valve's waste line is draining properly and not creating back pressure.[1]
-
Injection Mode: If your system allows, switching from a "partial loop" to a "full loop" injection can sometimes help, as it provides a more thorough flush of the sample path.[11]
The following diagram illustrates a systematic approach to isolating the source of contamination within the analytical system.
Caption: Systematic flowchart for isolating the source of carryover.
Problem: Could my sample preparation procedure be a source of cross-contamination?
A: Yes, sample preparation is a significant potential source. Here are best practices to minimize risk:
-
Single-Use Materials: Whenever possible, use single-use plasticware and pipette tips.
-
96-Well Plate Management: Be cautious of splashing between wells during solvent addition or vortexing. Use plate sealers during shaking or vortexing steps. When performing Liquid-Liquid Extraction (LLE) in a plate format, ensure aspiration steps are clean and do not cause cross-well contamination.
-
Solid Phase Extraction (SPE): Ensure the SPE manifold is not contaminated. If positive pressure is used, ensure the gas flow does not cause aerosolization and cross-contamination. Thoroughly clean the manifold between batches.
-
Batch Sequencing: Process samples in a logical order: start with blanks and QCs, followed by unknown samples, and end with high-concentration calibration standards.
Quantitative Data Summary
Quantitative data from regulatory guidelines and published literature provide a benchmark for acceptable performance.
Table 1: Regulatory Acceptance Criteria for Carryover
| Parameter | Agency Guideline | Acceptance Limit | Citation |
| Analyte Peak in Blank | EMA, FDA | ≤ 20% of the LLOQ peak area | [7][8] |
| Internal Standard (IS) Peak in Blank | EMA | ≤ 5% of the IS peak area in zero samples | [8] |
Table 2: Example of Reported Carryover in a Validated Albendazole Bioanalytical Method
| Analyte | Carryover Result in Blank after ULOQ | LLOQ of Method | Citation |
| Albendazole (ABZ) | ≤ 0.56% of LLOQ response | 0.200 ng/mL | [6] |
| Albendazole Sulfoxide (ABZSO) | ≤ 0.56% of LLOQ response | 3.00 ng/mL | [6] |
Key Experimental Protocols
Protocol 1: Standard Carryover Assessment
Objective: To quantify the carryover of albendazole in the analytical system.
Procedure:
-
Equilibrate the LC-MS/MS system until a stable baseline is achieved.
-
Inject a blank matrix sample (e.g., blank plasma) to confirm the absence of interferences at the retention times of albendazole and its internal standard (IS).
-
Inject the highest calibration curve standard, also known as the Upper Limit of Quantitation (ULOQ).
-
Immediately following the ULOQ injection, inject a blank matrix sample.
-
(Optional) Inject a second blank matrix sample to observe the trend.
-
Data Analysis:
-
Measure the peak area of albendazole in the blank sample that was injected after the ULOQ.
-
Measure the peak area of albendazole in a sample spiked at the LLOQ concentration.
-
Calculate the percentage carryover using the formula: (Peak Area in Blank / Peak Area at LLOQ) * 100%
-
-
Acceptance Criteria: The calculated carryover should be ≤ 20%.[8]
Protocol 2: Autosampler Cleaning Procedure
Objective: To decontaminate the autosampler and reduce carryover.
Materials:
-
Wash Solution A (Aqueous): 5% Formic Acid in Water
-
Wash Solution B (Organic): Acetonitrile/Isopropanol/Water (1:1:1, v/v/v)
-
Wash Solution C (Strong Organic): 100% Acetonitrile or Methanol
Procedure:
-
Flush the System: Replace the mobile phase with high-purity water and flush all LC lines for 20-30 minutes.
-
Clean the Sample Loop & Needle:
-
Place a vial containing Wash Solution A in the autosampler. Program a method to make at least 10 full-loop injections from this vial to waste.
-
Repeat the process with Wash Solution B.
-
Repeat the process with Wash Solution C.
-
Finally, flush with the initial mobile phase to re-equilibrate the system.
-
-
Needle Wash/Seal Wash: Fill the autosampler's active needle wash reservoir with a strong, appropriate solvent (e.g., Wash Solution B). Ensure the wash cycle is programmed to be active and uses a sufficient volume (e.g., >500 µL) for an appropriate duration.
-
Re-test: After the cleaning procedure, perform the Standard Carryover Assessment (Protocol 1) to verify the effectiveness of the cleaning. If carryover persists, consider replacing consumable parts like the rotor seal.[1]
Visualizations
The diagram below illustrates potential points of contamination throughout the entire bioanalytical workflow for albendazole.
Caption: Potential sources of cross-contamination in the bioanalytical workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anivet.au.dk [anivet.au.dk]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Fragmentation of Albendazole Sulfone-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometric analysis of Albendazole sulfone-d7.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Albendazole sulfone and this compound?
A1: In positive electrospray ionization (ESI+) mode, you should look for the protonated molecule [M+H]+ as the precursor ion. The primary product ion for unlabeled Albendazole sulfone typically results from fragmentation of the propylsulfonyl side chain. For this compound, the precursor ion will be shifted by +7 Da. The product ions may or may not be shifted, depending on where the fragmentation occurs relative to the deuterium labels.
Q2: I am observing very low signal intensity for my this compound standard. What are the common causes?
A2: Low signal intensity can stem from several factors including: incorrect mass spectrometer settings (e.g., source parameters, collision energy), in-source fragmentation, poor chromatographic conditions, or issues with the standard itself (concentration, degradation). It is also important to rule out matrix effects, where components in your sample can suppress the ionization of your analyte.[1][2]
Q3: Why am I not seeing the expected fragment ions, or observing unexpected fragments?
A3: This issue often points towards sub-optimal collision energy (CE).[1] If the CE is too low, fragmentation will be inefficient. If it's too high, you may be causing excessive fragmentation, leading to smaller, less specific ions. In-source fragmentation can also produce ions that are not generated in the collision cell.[3][4] Additionally, ensure that your precursor ion selection is accurate.[1]
Q4: Can the deuterium labels on this compound affect its behavior compared to the unlabeled standard?
A4: Yes, while stable isotope-labeled (SIL) standards are preferred, deuterium labeling can sometimes lead to slight differences.[5] You may observe a small shift in chromatographic retention time (the deuterated compound may elute slightly earlier) or minor differences in ionization efficiency.[5] These effects should be investigated during method development.[6]
Troubleshooting Guide
Issue 1: Weak or No Signal for Precursor Ion
| Question | Possible Cause | Troubleshooting Action |
| My precursor ion signal is very low or absent during infusion. | 1. Incorrect Ionization Mode: Albendazole and its metabolites are basic and ionize well in positive mode.[7] | Action: Ensure your mass spectrometer is operating in positive electrospray ionization (ESI+) mode. |
| 2. Sub-optimal Source Parameters: Voltages and temperatures in the ion source are not optimized for your analyte.[3][8] | Action: Infuse a solution of your analyte and systematically optimize source parameters such as capillary voltage, source temperature, and gas flows. Start with typical values and adjust for maximum signal intensity. | |
| 3. In-source Fragmentation: The analyte is fragmenting within the ion source before reaching the mass analyzer.[3] | Action: Reduce the declustering potential (or fragmentor voltage) and cone voltage to use "softer" ionization conditions, which minimize unwanted fragmentation.[4] | |
| 4. Mobile Phase Issues: Mobile phase additives may be suppressing ionization. | Action: Avoid non-volatile buffers. Use volatile additives like formic acid or ammonium formate.[8] Trifluoroacetic acid (TFA) is a known ion suppressor and should be avoided if possible.[8] |
Issue 2: Poor or Inconsistent Fragmentation
| Question | Possible Cause | Troubleshooting Action |
| I have a good precursor signal, but the product ion (fragment) signal is weak. | 1. Incorrect Collision Energy (CE): The energy applied in the collision cell is not optimal for fragmenting the precursor ion.[1] | Action: Perform a collision energy optimization experiment. Infuse the analyte and ramp the collision energy over a range (e.g., 5-50 eV) while monitoring the precursor and expected product ions. Select the CE value that provides the highest intensity for the desired product ion.[9] |
| 2. Incorrect Precursor Selection: The m/z value for the precursor ion is not set correctly in the MS/MS method. | Action: Double-check the calculated [M+H]+ for this compound and ensure the isolation window in your method is centered on this m/z. | |
| My fragmentation pattern is inconsistent between runs. | 1. Unstable Source or Collision Cell Conditions: Fluctuations in gas pressure or voltages can lead to variable fragmentation. | Action: Check the collision gas (e.g., Argon, Nitrogen) pressure and ensure it is stable. Verify that all MS parameters are consistent with the validated method. |
| 2. Co-eluting Interferences: A compound with a similar m/z is co-eluting and interfering with the fragmentation. | Action: Improve chromatographic separation to resolve the analyte from interferences.[10] Check blank matrix samples for interfering peaks. |
Data Presentation
The following table summarizes the key mass-to-charge ratios (m/z) for Albendazole sulfone and its deuterated internal standard. These values should be confirmed experimentally on your specific instrument.
| Compound | Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) |
| Albendazole Sulfone | C₁₂H₁₅N₃O₄S | 297.33[11] | 298.2[12][13] | 159.1[12][13] |
| This compound | C₁₂H₈D₇N₃O₄S | 304.37 | ~305.2 | To be determined experimentally |
Note: The product ion for this compound will depend on the fragmentation pathway. If the propyl group is cleaved, the resulting fragment may be the same as the unlabeled compound (m/z 159.1). This must be verified.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol describes the process of finding the optimal instrument settings for the analysis of this compound using direct infusion.
-
Preparation of Tuning Solution:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup (Direct Infusion):
-
Set up a syringe pump to infuse the tuning solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to operate in positive ion mode (ESI+).
-
-
Source Parameter Optimization:
-
Perform a Full Scan or Q1 scan to locate the [M+H]⁺ precursor ion (expected around m/z 305.2).
-
While monitoring the intensity of the precursor ion, adjust the following parameters one at a time to maximize the signal:
-
-
Collision Energy (CE) Optimization:
-
Set up a Product Ion Scan experiment, selecting the optimized precursor ion (m/z ~305.2).
-
Acquire data while ramping the collision energy (CE) from a low value to a high value (e.g., 5 eV to 50 eV).
-
Examine the resulting data to identify the most abundant and specific product ions.
-
Create a plot of product ion intensity versus collision energy. The peak of this curve represents the optimal CE for that specific fragmentation.[9]
-
-
Method Finalization:
-
Using the optimized parameters, create a Multiple Reaction Monitoring (MRM) method.
-
Define the MRM transition using the precursor ion m/z and the most intense, specific product ion m/z identified in the previous step.
-
Save the optimized method for use in your LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for optimizing this compound analysis.
Caption: Experimental workflow for MS/MS method development via direct infusion.
References
- 1. zefsci.com [zefsci.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. ALBENDAZOLE SULFONE CAS#: 75184-71-3 [m.chemicalbook.com]
- 12. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation Guidelines for Internal Standards
In the landscape of drug development, the accuracy and reliability of bioanalytical methods are paramount. A critical component of these methods is the use of an internal standard (IS) to ensure the precision and accuracy of the quantification of an analyte in a biological matrix. This guide provides a comparative overview of the guidelines for internal standard validation from major regulatory bodies: the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
With the adoption of the ICH M10 guideline, the requirements for bioanalytical method validation, including those for internal standards, have been harmonized across these regulatory agencies. This guide will therefore focus on the principles outlined in the ICH M10 guideline, which is now the effective standard for the FDA and EMA.[1][2][3]
Comparison of Regulatory Guidelines for Internal Standards
The primary objective of using an internal standard is to compensate for the variability in a bioanalytical method, such as sample preparation, extraction, and instrument response. The validation of an internal standard is crucial to demonstrate its suitability for this purpose. The following table summarizes the key validation parameters and acceptance criteria for internal standards as per the harmonized ICH M10 guideline.
| Validation Parameter | ICH M10 Guideline (FDA & EMA) | Acceptance Criteria |
| Internal Standard Selection | A suitable internal standard should be used. Stable isotope-labeled analytes are the preferred choice. An analogue of the analyte can also be used. The absence of an IS requires justification.[1][4][5] | The IS should mimic the analyte's behavior during sample processing and analysis without interfering with the analyte itself. |
| Interference/Selectivity | The potential for interference from endogenous matrix components, metabolites, and concomitant medications on the internal standard should be evaluated.[6][7] | The response of the internal standard in blank matrix samples should be ≤ 5% of the response in the Lower Limit of Quantification (LLOQ) samples.[7] |
| Internal Standard Response Variability | The response of the internal standard should be monitored during the analysis of calibration standards, quality control (QC) samples, and study samples to identify any systemic variability.[8] | While no specific numerical acceptance criteria are universally mandated, any significant and systematic variation in the IS response should be investigated. |
| Recovery | The recovery of the internal standard does not need to be 100%, but it should be consistent, precise, and reproducible across the concentration range of the analyte.[9][10] | The recovery of the IS should be comparable to that of the analyte. The coefficient of variation (CV) of the IS recovery should generally be within 15%. |
| Stability | The stability of the internal standard must be demonstrated in stock and working solutions under the intended storage and handling conditions. | The internal standard is considered stable if the deviation from the nominal concentration is within ±10%. |
Experimental Protocol for Internal Standard Validation
The following is a generalized protocol for the validation of an internal standard in a bioanalytical method, based on the principles of the ICH M10 guideline.
1. Internal Standard Selection and Purity Assessment:
-
Select a suitable internal standard, preferably a stable isotope-labeled version of the analyte.
-
Verify the purity and identity of the internal standard. A Certificate of Analysis (CoA) is recommended.[5]
2. Stock and Working Solution Preparation and Stability:
-
Prepare stock and working solutions of the internal standard.
-
Evaluate the short-term (bench-top) and long-term stability of these solutions at the intended storage temperatures. Analyze aged solutions against freshly prepared solutions. The mean concentration of the aged solutions should be within ±10% of the nominal concentration.
3. Selectivity and Interference Assessment:
-
Analyze at least six different sources of blank biological matrix, as well as hemolyzed and lipemic matrix samples, processed without the analyte but with the internal standard.[7]
-
The peak response in the blank samples at the retention time of the internal standard should not exceed 5% of the response of the IS in the LLOQ sample.[7]
4. Recovery Evaluation:
-
Prepare three sets of samples at low, medium, and high concentration levels of the analyte and a consistent concentration of the internal standard.
-
Set 1 (Extracted Samples): Spike the biological matrix with the analyte and IS and process through the entire extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Process blank biological matrix through the extraction procedure and then spike the extracted matrix with the analyte and IS. This represents 100% recovery.
-
-
Calculate the recovery of the internal standard by comparing the mean peak area of the IS in Set 1 to the mean peak area of the IS in Set 2.
-
The recovery should be consistent across the different concentration levels, with a coefficient of variation (CV) of ≤15%.
5. Monitoring during Method Validation and Study Sample Analysis:
-
Throughout the validation process and during the analysis of study samples, monitor the response of the internal standard in all calibration standards, QCs, and unknown samples.
-
Plot the IS response versus injection sequence to visually inspect for trends or inconsistencies.
Internal Standard Validation Workflow
The following diagram illustrates the logical workflow for the validation of an internal standard in a bioanalytical method.
Caption: Workflow for internal standard validation in bioanalytical methods.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Linearity and Range Determination for Albendazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like albendazole is paramount. Establishing the linearity and range of an analytical method is a critical component of method validation, ensuring that the measurements are reliable and directly proportional to the concentration of the analyte within a defined scope. This guide provides a comparative overview of different analytical methods for albendazole quantification, with a focus on their linearity and range, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The following table summarizes the linearity and range of various analytical methods reported for the quantification of albendazole. High-Performance Liquid Chromatography (HPLC) coupled with UV or photodiode array (PDA) detection is the most prevalent technique, offering high specificity and sensitivity. Spectrophotometric methods, while simpler and more cost-effective, are also utilized.
| Analytical Method | Matrix/Dosage Form | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| RP-HPLC | Pharmaceutical Dosage Form | 40 - 200 | 0.999 | [1] |
| RP-HPLC | Drug Substance & Combination Dosage Form | 40 - 120 | > 0.99 | [2] |
| RP-HPLC | Bulk, Tablet, and Oral Suspension | 50 - 150 | 0.9941 | [3] |
| RP-HPLC | Cattle Plasma | 0.025 - 2.0 | ≥ 0.99 | [4] |
| RP-HPLC | - | 0.5 - 3 | 0.999 | [5] |
| RP-HPLC | Tablets | 240 - 700 | 0.9993 | [6] |
| Spectrophotometry (Iodine) | Bulk Drug and Tablets | 8.0 - 240 | - | [7] |
| Spectrophotometry (Picric Acid) | Bulk Drug and Tablets | 2.4 - 42 | - | [7] |
| Spectrophotometry (N-chlorosuccinimide) | Pure and Formulations | 0.62 - 10.0 | -0.9964 | [8] |
| Spectrophotometry | Bulk, Tablet and Suspension | 2.5 - 20 | 0.9998 | [9] |
| Spectrophotometry | Tablet Dosage Form | 4 - 10 | 0.9993 | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for HPLC and spectrophotometric determination of albendazole.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the simultaneous estimation of albendazole and its metabolites or other drugs in combination.
-
Chromatographic System: A typical setup includes a liquid chromatograph equipped with a UV or PDA detector.
-
Column: An Inertsil ODS C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed.[2]
-
Mobile Phase: A mixture of a buffer (e.g., pH 3.5 sodium phosphate buffer) and an organic solvent like acetonitrile or methanol is used. The ratio can be isocratic (e.g., 70:30 v/v buffer to acetonitrile) or a gradient.[1][2]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently used.[1][2]
-
Detection Wavelength: Detection is typically performed at the maximum absorbance wavelength of albendazole, which is around 224 nm, 245 nm, or 292 nm depending on the mobile phase and other components.[1][2][4]
-
Standard Preparation: A stock solution of albendazole is prepared in a suitable solvent (e.g., mobile phase). A series of working standard solutions are then prepared by diluting the stock solution to cover the desired concentration range for the linearity study.
-
Sample Preparation: For solid dosage forms, tablets are crushed, and a powder equivalent to a known amount of albendazole is dissolved in the mobile phase, sonicated, and filtered. For plasma samples, a solid-phase extraction (SPE) is often performed to clean up the sample before injection.[4]
-
Linearity Assessment: Equal volumes of the standard solutions are injected into the chromatograph. A calibration curve is constructed by plotting the peak area against the corresponding concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line.
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler and faster alternative for the determination of albendazole in pharmaceutical formulations.
-
Instrument: A UV-Visible spectrophotometer with 1-cm matched quartz cells.
-
Solvent/Reagent: The choice of solvent or reagent is crucial. For instance, a solution of albendazole in a mixture of methanolic glacial acetic acid shows maximum absorbance at 235 nm.[9] Other methods involve charge-transfer complexation with reagents like iodine or picric acid.[7]
-
Standard Preparation: A stock solution of albendazole is prepared in the chosen solvent. Serial dilutions are made to obtain standard solutions of various concentrations.
-
Sample Preparation: A powdered tablet sample is accurately weighed and dissolved in the solvent. The solution is then filtered, and the filtrate is diluted to a suitable concentration for measurement.
-
Linearity Assessment: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) against a reagent blank. A calibration curve is plotted with absorbance versus concentration. The linearity is confirmed if the plot is a straight line passing through the origin and is quantified by the correlation coefficient.
Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method for albendazole quantification.
Caption: General workflow for establishing linearity and range.
This guide highlights that while various analytical techniques are available for albendazole quantification, the choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols offer a solid foundation for researchers to select and validate an appropriate method for their needs.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. scielo.br [scielo.br]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
The Gold Standard: Deuterated Internal Standards Elevate Accuracy and Precision in Albendazole Analysis
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in the bioanalysis of the anthelmintic drug albendazole, the use of a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the current gold standard. This approach consistently outperforms methods employing non-deuterated (structural analog) internal standards or those without an internal standard, particularly in complex biological matrices.
The superiority of a deuterated internal standard, such as albendazole-d3, lies in its near-identical physicochemical properties to the analyte, albendazole. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[1][2][3] In contrast, while more accessible, structural analog internal standards like mebendazole or oxibendazole exhibit different chromatographic retention times and ionization efficiencies, which can lead to less reliable quantification.
This guide provides a comprehensive comparison of analytical methodologies for albendazole, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The key performance metrics of an analytical method—accuracy and precision—are significantly enhanced with the use of a deuterated internal standard. The following tables summarize validation data from studies employing different analytical approaches.
Table 1: Method Performance using LC-MS/MS with Deuterated Internal Standard
| Analyte | Internal Standard | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Albendazole | Albendazole-d3 | Human Plasma | 0.200–50.0 | 1.11 - 6.64 | 1.11 - 6.64 | 95.40 - 105.59 |
| Albendazole Sulfoxide | Albendazole Sulfoxide-d5 | Human Plasma | 3.00–600 | 1.11 - 6.64 | 1.11 - 6.64 | 95.40 - 105.59 |
Data compiled from a study utilizing a validated LC-MS/MS method for bioequivalence studies.
Table 2: Method Performance using HPLC-UV with Non-Deuterated Internal Standard
| Analyte | Internal Standard | Matrix | Concentration Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Albendazole | Mebendazole | Pharmaceutical Dosage Form | 0.1 - 40 | < 2.0 | < 2.0 | ~99.97 |
| Albendazole & Metabolites | Oxibendazole | Cattle Plasma | 0.025 - 2.0 | 1.2 - 14.5 | 0.4 - 10.7 | 82.8 - 112.7 |
Data compiled from separate studies validating HPLC-UV methods.
While both methods demonstrate acceptable performance according to regulatory guidelines, the LC-MS/MS method with a deuterated standard generally exhibits lower coefficients of variation (CV) for precision and a tighter accuracy range, especially at lower concentrations, which is critical for pharmacokinetic studies.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the LC-MS/MS method with a deuterated standard and an HPLC-UV method with a structural analog internal standard.
Protocol 1: LC-MS/MS Analysis of Albendazole and Albendazole Sulfoxide in Human Plasma using Deuterated Internal Standards
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (containing albendazole-d3 and albendazole sulfoxide-d5).
-
Vortex mix for 10 seconds.
-
Add 100 µL of 2 mM ammonium acetate solution and vortex for 60 seconds.
-
Centrifuge at 13,148 x g for 5 minutes at 10°C.
-
Condition an SPE cartridge (e.g., Phenomenex Strata™-X) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analytes and internal standards with 1.0 mL of the mobile phase.
-
Inject the eluate directly into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Albendazole: m/z 266.1 → 234.1
-
Albendazole-d3: m/z 269.1 → 234.1
-
Albendazole Sulfoxide: m/z 282.1 → 240.0
-
Albendazole Sulfoxide-d5: m/z 287.1 → 241.1
-
LC-MS/MS Experimental Workflow
Protocol 2: HPLC-UV Analysis of Albendazole in Pharmaceutical Dosage Forms using a Non-Deuterated Internal Standard
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of albendazole in glacial acetic acid to make a 1 mg/mL solution.
-
Internal Standard Stock Solution: Prepare a stock solution of mebendazole (20 µg/mL) in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the albendazole stock solution, each containing 2 µg/mL of the mebendazole internal standard, to achieve final albendazole concentrations ranging from 0.1 to 40 µg/mL.
-
Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of albendazole to a 100 mL volumetric flask with glacial acetic acid, sonicate to dissolve, and bring to volume. Filter the solution. Dilute 1 mL of the filtrate and a corresponding amount of internal standard with the mobile phase to fall within the calibration range.
2. High-Performance Liquid Chromatography
-
Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (containing 0.4% triethylamine, pH adjusted to 3.6 with orthophosphoric acid) (46:54, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
HPLC-UV Experimental Workflow
Logical Framework for Method Selection
The choice between these analytical approaches depends on the specific requirements of the study. The following diagram illustrates the decision-making process based on key analytical needs.
Method Selection Logic
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Albendazole and Its Metabolites for Researchers
For drug development professionals, researchers, and scientists, the accurate quantification of albendazole and its primary active metabolites—albendazole sulfoxide and albendazole sulfone—is critical for pharmacokinetic, residue analysis, and bioequivalence studies. The choice of extraction method is a pivotal step that dictates the sensitivity, accuracy, and efficiency of the overall analytical process. This guide provides an objective comparison of common extraction techniques, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Albendazole, a broad-spectrum anthelmintic, undergoes rapid and extensive metabolism in the body, primarily forming albendazole sulfoxide (the main active metabolite) and albendazole sulfone (an inactive metabolite)[1][2]. The successful analysis of these compounds from various biological matrices such as plasma, tissue, and milk hinges on the efficacy of the chosen extraction method. The most prevalent techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.
Comparative Performance of Extraction Methods
The selection of an appropriate extraction method depends on factors such as the nature of the sample matrix, the required sensitivity, sample throughput, and available instrumentation. Below is a summary of quantitative data from various studies to facilitate a direct comparison of key performance indicators.
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | LOQ | Linearity Range | Reference |
| Solid-Phase Extraction (SPE) | Albendazole | Human Plasma | 86.03 - 89.66 | 0.200 ng/mL | 0.200–50.0 ng/mL | [3] |
| Albendazole Sulfoxide | Human Plasma | 89.85 - 98.94 | 3.00 ng/mL | 3.00–600 ng/mL | [3] | |
| Albendazole & Metabolites | Cattle Plasma | - | 0.025 µg/mL | 0.025 - 2.0 µg/mL | [1][4] | |
| Albendazole & Metabolites | Pig & Poultry Muscle | > 80.37 | 1.0–10.9 µg/kg | - | [2] | |
| Liquid-Liquid Extraction (LLE) | Albendazole Sulfoxide | Human Serum | - | 10 ng/mL | - | [5] |
| Albendazole Sulfone | Human Serum | - | 2 ng/mL | - | [5] | |
| Albendazole Amino Sulfone | Human Serum | - | 4 ng/mL | - | [5] | |
| Albendazole | Silkworm Hemolymph | 93.12 - 103.83 | 1.32 ng/mL | - | [6] | |
| Albendazole Sulfoxide | Silkworm Hemolymph | 66.51 - 108.51 | 16.67 ng/mL | - | [6] | |
| Albendazole Sulfone | Silkworm Hemolymph | 96.85 - 105.6 | 0.76 ng/mL | - | [6] | |
| Albendazole Amino Sulfone | Silkworm Hemolymph | 96.46 - 106.14 | 5.94 ng/mL | - | [6] | |
| Modified QuEChERS | Albendazole & Metabolites | Aquatic Animal Muscle | 80.0 - 113.7 | ≤ 1 µg/kg | - | [7] |
| Dispersive Liquid-Phase Microextraction (DLPME-SFOD) | Albendazole | Water, Milk, Honey, Urine | - | 0.02 µg/L (LOD) | 0.1-30.0 µg/L | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction procedures. Below are representative protocols for the key methods discussed.
Solid-Phase Extraction (SPE) Protocol for Human Plasma
This method is suitable for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.[3]
-
Sample Pre-treatment: To 100 µL of human plasma, add internal standards and 100 µL of a 2 mM ammonium acetate solution. Vortex for 60 seconds and centrifuge at 13,148 g for 5 minutes at 10 °C.
-
Cartridge Conditioning: Condition a Phenomenex Strata™-X (30 mg/mL) SPE cartridge by sequentially passing 1.0 mL of methanol and 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply positive nitrogen pressure to facilitate the draining of the plasma matrix.
-
Washing: Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water to remove interferences.
-
Elution: Elute the analytes and internal standards with 1 mL of the mobile phase (acetonitrile-2.0 mM ammonium acetate, pH 5.0; 80:20, v/v).
-
Analysis: The eluate is ready for analysis by LC-MS/MS.
Liquid-Liquid Extraction (LLE) Protocol for Human Serum
This protocol is designed for the extraction of albendazole metabolites from human serum.[5]
-
Sample Preparation: Take a volume of serum and add an internal standard.
-
Extraction: Perform liquid-liquid extraction using ethyl acetate as the extraction solvent.
-
Clean-up: Clean the organic extract with n-hexane.
-
Re-extraction: Re-extract the analytes of interest with ethyl acetate.
-
Analysis: After evaporation of the solvent and reconstitution in the mobile phase, the sample is analyzed by HPLC.
Modified QuEChERS Protocol for Edible Tissues of Aquatic Animals
This method is effective for the determination of albendazole and its metabolites in muscle tissues.[7]
-
Sample Homogenization: Homogenize 2 g of the muscle matrix with 10 mL of acetonitrile.
-
Liquid-Liquid Partitioning: Add 0.8 g of magnesium sulfate and 0.2 g of sodium chloride to induce phase separation. Vortex and centrifuge the mixture.
-
Dispersive SPE Clean-up: Take the resulting liquid supernatant (5.5 mL) and purify it by adding C18 (50 mg) and Al-N (50 mg) sorbents.
-
Analysis: The purified extract is then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Workflow
To provide a clear overview of the general steps involved in the extraction and analysis of albendazole and its metabolites, the following workflow diagram has been generated.
A generalized workflow for the extraction and analysis of albendazole and its metabolites.
In addition to the commonly used methods, newer techniques such as supercritical fluid extraction (SFE) and dispersive liquid-phase microextraction (DLPME) are emerging as promising alternatives[8][9][10]. SFE, utilizing supercritical carbon dioxide, offers a "green" alternative by avoiding organic solvents[11][12][13]. DLPME is a miniaturized sample preparation technique that is simple, cost-effective, and provides high extraction efficiency[10]. As research progresses, these innovative methods may offer significant advantages in terms of environmental impact and analytical performance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high performance liquid chromatography method for simultaneous determination of albendazole metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of albendazole and metabolites in silkworm Bombyx mori hemolymph by ultrafast liquid chromatography tandem triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a liquid chromatography-tandem mass spectrometry method with modified QuEChERS extraction for the quantification of mebendazole and its metabolites, albendazole and its metabolites, and levamisole in edible tissues of aquatic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous extraction and determination of albendazole and triclabendazole by a novel syringe to syringe dispersive liquid phase microextraction-solidified floating organic drop combined with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "APPLICATION OF NOVEL SUPERCRITICAL FLUID TECHNOLOGY IN DEVELOPING ALBE" by Yi Guo [scholar.stjohns.edu]
- 12. Preparation of albendazole-loaded liposomes by supercritical carbon dioxide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to Albendazole Quantification Methods for Researchers and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of albendazole, a widely used anthelmintic drug. The information is compiled from a review of published validation studies to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. This document summarizes quantitative data, details experimental protocols, and presents a logical workflow for method comparison.
Quantitative Performance of Albendazole Quantification Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Spectrophotometry, two commonly employed techniques for albendazole quantification. The data presented is a synthesis from multiple studies to provide a comparative overview.
| Parameter | HPLC-UV/PDA | Spectrophotometry |
| Linearity Range (µg/mL) | 0.025 - 200 | 0.62 - 240 |
| Accuracy (% Recovery) | 82.8 - 117.7 | 97.36 - 102.36 |
| Precision (% RSD) | ≤ 15.1 | < 3 |
| Limit of Detection (LOD) (µg/mL) | 0.025 - 0.8 | 0.10 - 0.69 |
| Limit of Quantification (LOQ) (µg/mL) | 0.025 - 2.4 | 0.30 - 2.08 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for HPLC-UV/PDA and Spectrophotometric quantification of albendazole.
1. High-Performance Liquid Chromatography (HPLC-UV/PDA)
This method is highly specific and sensitive, making it suitable for the analysis of albendazole in complex matrices such as plasma and for stability-indicating assays.[1][2][3]
-
Chromatographic Conditions:
-
Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm) or Symmetry C18 (4.6 mm x 250 mm, 5µm).[1][2][3]
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of acetonitrile and a buffer such as 0.025 M ammonium acetate (pH 6.6) or sodium acetate buffer.[1][2] For simultaneous estimation with other drugs like levamisole, a mobile phase of 0.02M potassium dihydrogen orthophosphate buffer and methanol (40:60 v/v) can be used.[4]
-
Detection: UV detection is commonly performed at 292 nm, 295 nm, or 219 nm depending on the specific method and co-analytes.[1][2][4]
-
Injection Volume: 20 µL or 50 µL.[1]
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a minimum of 20 tablets.[5]
-
Accurately weigh a portion of the powder equivalent to a specific amount of albendazole (e.g., 100 mg).
-
Dissolve the powder in a suitable solvent, which may involve a mixture of sulfuric acid and methanol, followed by sonication to ensure complete dissolution.[1]
-
Dilute the solution with the same solvent to achieve a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.[1]
-
-
Sample Preparation (for Plasma):
2. Spectrophotometry
Spectrophotometric methods are often simpler and more rapid, making them suitable for routine quality control of pharmaceutical formulations.[6] These methods are typically based on charge-transfer complexation reactions.[6]
-
Method A: Iodine Charge-Transfer Complex
-
Reagent: 0.3% Iodine solution in dichloromethane.[6]
-
Procedure:
-
Prepare a standard stock solution of albendazole in dichloromethane.
-
In a series of volumetric flasks, add different aliquots of the albendazole standard solution.
-
Add 1 mL of the 0.3% iodine solution to each flask.[6]
-
Dilute to volume with dichloromethane and mix well.
-
Measure the absorbance of the resulting charge-transfer complex at 380 nm against a reagent blank.[6]
-
-
-
Method B: Picric Acid Charge-Transfer Complex
-
Reagent: 0.05% Picric acid solution in chloroform.[6]
-
Procedure:
-
Prepare a standard stock solution of albendazole in chloroform.
-
Follow a similar procedure as in Method A, using the picric acid solution as the complexing agent.
-
Measure the absorbance of the resulting complex at 415 nm against a reagent blank.[6]
-
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder ten tablets.[6]
-
Accurately weigh a quantity of the powder equivalent to 100 mg of albendazole and transfer it to a 100 mL volumetric flask.[6]
-
Dissolve the powder in about 60 mL of dichloromethane by shaking for 15-20 minutes.[6]
-
Dilute to the mark with dichloromethane, mix well, and filter using a Whatman No. 42 filter paper.[6]
-
An appropriate aliquot of the filtrate is then diluted to a suitable working concentration for analysis.[6]
-
Workflow for Inter-laboratory Method Comparison
The following diagram illustrates a logical workflow for conducting an inter-laboratory comparison of albendazole quantification methods. This process ensures a systematic and unbiased evaluation of different analytical techniques across multiple laboratories.
Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.
This guide provides a foundational understanding of the common methods used for albendazole quantification. The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and specificity. For regulatory submissions, a fully validated, stability-indicating method like HPLC is generally preferred. For routine quality control where speed and cost-effectiveness are priorities, spectrophotometry can be a viable alternative.
References
The Gold Standard for Albendazole Bioanalysis: Justification for a Deuterated Internal Standard
In the landscape of bioanalytical research, the precise and accurate quantification of pharmaceutical compounds in complex biological matrices is paramount. For albendazole, a widely used anthelmintic drug, achieving reliable analytical data is critical for pharmacokinetic, bioequivalence, and drug metabolism studies. This guide provides a comprehensive comparison and justification for the use of a deuterated internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of albendazole, highlighting its superiority over other alternatives through experimental data and detailed protocols.
The Principle of Isotope Dilution Mass Spectrometry
At the heart of using a deuterated internal standard is the principle of isotope dilution mass spectrometry (IDMS). An ideal internal standard (IS) is a compound that is chemically identical to the analyte of interest but has a different mass. A stable isotope-labeled (SIL) internal standard, such as deuterated albendazole (albendazole-d3), fits this description perfectly. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. By replacing one or more hydrogen atoms in the albendazole molecule with deuterium, a heavier version of the analyte is created.
This subtle yet significant difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior are crucial for compensating for variations that can occur during the analytical process, ultimately leading to more accurate and precise results.[1][2][3]
Minimizing Analytical Variability: The Deuterated Advantage
The primary justification for using a deuterated internal standard for albendazole lies in its ability to effectively minimize analytical variability, particularly from matrix effects, extraction inconsistencies, and instrument fluctuations.
Matrix Effects: Biological matrices like plasma are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[4] This can significantly impact the accuracy of quantification. Since a deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects.[4] By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to a more accurate measurement.[5][6]
Extraction Recovery: During the sample preparation process, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte can be variable and incomplete. A deuterated internal standard, being chemically identical to albendazole, will have the same extraction efficiency.[3] Therefore, any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard, and the ratio of their signals will remain constant, ensuring accurate quantification.
Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume variations or changes in ionization efficiency over time, can introduce errors. The use of a co-eluting deuterated internal standard effectively corrects for these variations, as both the analyte and the standard are affected equally.
Comparative Performance Data
| Parameter | Method Using Deuterated Internal Standard (Albendazole-d3) | Method Using Non-Deuterated Internal Standard (Structural Analogue) |
| Analyte | Albendazole & Albendazole Sulfoxide | Albendazole & Metabolites |
| Internal Standard | Albendazole-d3 & Albendazole Sulfoxide-d5[5][6] | Oxibendazole[4] |
| Linearity (r²) | > 0.99[5][6] | > 0.999[2] |
| Accuracy (% Bias) | 95.40% to 105.59%[5] | 82.8% to 117.7%[2] |
| Precision (% RSD) | 1.11% to 6.64%[5] | 0.4% to 15.1%[2] |
| Mean Recovery (%) | Analyte: 86.03%–89.66%IS: 89.85%–98.94%[5][6] | Not explicitly stated for a direct comparison |
| IS-Normalized Matrix Factor | 0.985 to 1.042[5][6] | Not explicitly stated for a direct comparison |
As the table demonstrates, methods utilizing a deuterated internal standard for albendazole exhibit excellent linearity, accuracy, and precision, with IS-normalized matrix factors close to 1, indicating effective compensation for matrix effects.
Experimental Workflows and Protocols
To provide a clear understanding of the analytical process, the following sections detail a typical experimental workflow and protocol for the quantification of albendazole in human plasma using a deuterated internal standard.
Experimental Workflow
Caption: Experimental workflow for albendazole quantification.
Detailed Experimental Protocol
This protocol is a composite based on methodologies described in the literature for the LC-MS/MS analysis of albendazole in human plasma.[5][6]
1. Materials and Reagents:
-
Albendazole reference standard
-
Deuterated albendazole (albendazole-d3) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of albendazole and albendazole-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of albendazole by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Prepare a working internal standard solution of albendazole-d3 at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution: A suitable gradient to separate albendazole from endogenous plasma components.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Detection mode: Multiple Reaction Monitoring (MRM)
-
MRM transitions:
-
Albendazole: e.g., m/z 266.1 → 234.1[5]
-
Albendazole-d3: e.g., m/z 269.1 → 237.1
-
-
5. Data Analysis:
-
Integrate the peak areas for both albendazole and albendazole-d3.
-
Calculate the peak area ratio of albendazole to albendazole-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of albendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Justification for Deuterated Internal Standard
The decision to use a deuterated internal standard for albendazole analysis is a logical progression towards achieving the most reliable and accurate data.
Caption: Justification for a deuterated internal standard.
References
- 1. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to LC Columns for the Separation of Albendazole and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
The effective separation and quantification of the anthelmintic drug albendazole (ABZ) and its primary metabolites—albendazole sulfoxide (ABZ-SO), albendazole sulfone (ABZ-SO2), and albendazole 2-aminosulfone (ABZ-2NH2-SO2)—are critical for pharmacokinetic, metabolic, and residue analysis studies. The choice of a liquid chromatography (LC) column is paramount to achieving the desired resolution, sensitivity, and analysis time. This guide provides an objective comparison of various LC columns used for this purpose, supported by experimental data from published studies.
Core Objective: Achiral vs. Chiral Separation
The primary analytical challenge stems from the nature of albendazole's metabolism. Albendazole itself is achiral, but its active metabolite, albendazole sulfoxide (ABZ-SO), is chiral, existing as (+) and (-) enantiomers. Therefore, the first step in method development is to define the analytical goal:
-
Achiral Analysis: To quantify albendazole and its metabolites (ABZ-SO, ABZ-SO2, etc.) without separating the enantiomers of ABZ-SO. Reversed-phase columns are the standard choice.
-
Chiral Analysis: To separate and quantify the individual enantiomers of ABZ-SO. This requires specialized chiral stationary phases.
Performance Comparison of LC Columns
The selection of an appropriate LC column directly impacts separation efficiency, peak shape, and run time. Below is a summary of various columns and their performance in separating albendazole and its metabolites.
Reversed-Phase (RP) Columns for Achiral Separations
Reversed-phase chromatography, particularly with C18 stationary phases, is the most common approach for the routine, achiral analysis of albendazole and its metabolites. The choice between different C18 columns can significantly affect performance, especially with the rise of Ultra-High-Performance Liquid Chromatography (UHPLC) systems.
A study directly comparing several modern UHPLC columns (HSS T3, CSH C18, BEH C18, and Shield RP18) found that the ACQUITY UPLC® BEH C18 column provided the best performance.[1] It yielded sharp, symmetric peak shapes for all four target compounds (ABZ, ABZ-SO, ABZ-SO2, and ABZ-2NH2-SO2) and achieved optimal separation without interference from matrix impurities.[1] In contrast, the HSS T3 and CSH C18 columns failed to adequately separate ABZ-SO and ABZ-2NH2-SO2, resulting in overlapping peaks.[1]
Using UPLC columns in a standard HPLC system has also been shown to increase sensitivity, yielding higher peaks compared to traditional HPLC columns while maintaining high analytical quality.[2]
Table 1: Comparative Data for Reversed-Phase Columns
| Column Name | Dimensions | Analytes Separated | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Key Findings & Reference |
| ACQUITY UPLC® BEH C18 | 2.1 x 100 mm, 1.7 µm | ABZ, ABZ-SO, ABZ-SO2, ABZ-2NH2-SO2 | Isocratic: Acetonitrile / 0.2% Formic Acid + 0.05% Trimethylamine (31:69) | 0.25 | 6 | Superior peak shape and separation compared to other UPLC columns.[1] |
| Acquity® BEH C18 UPLC | 2.1 x 100 mm, 1.7 µm | ABZ, ABZ-SO, ABZ-ON (Sulphone) | Gradient: 0.05% Formic Acid in Water / 0.05% Formic Acid in Methanol | Not Specified | Not Specified | Successful separation for LC-MS/MS analysis in plasma and dried blood spots.[3] |
| XBridge® C18 | 4.6 x 250 mm, 5 µm | ABZ, ABZ-SO, ABZ-SO2 | Gradient: Acetonitrile / 0.025 M Ammonium Acetate Buffer (pH 6.6) | 1.2 | 12 | Robust and reliable method for simultaneous determination in cattle plasma.[4] |
| Hypurity C18 | 4.6 x 50 mm, 5 µm | ABZ, ABZ-SO | Isocratic: Acetonitrile / 2.0 mM Ammonium Acetate (pH 5.0) (80:20) | 0.5 | < 5 | Rapid and sensitive LC-MS/MS method for bioequivalence studies.[5] |
| Thermohypersil ODS (C18) | 4.6 x 250 mm, 5 µm | ABZ-SO, ABZ-SO2 | Isocratic: Acetonitrile / 0.025 M Ammonium Phosphate Buffer (pH 5) | 1.2 | 18 | Good baseline separation with high sensitivity (LOQ 0.01 µg/ml).[6] |
| Enable C18G & Phenomenex C18 Luna | 4.6 x 250 mm, 5 µm | ABZ (Enable C18G); ABZ-SO, ABZ-SO2 (Phenomenex C18) | Dual column method with different mobile phases for parent drug and metabolites. | 1.0 | ~8 (each) | A dual-column approach to optimize separation for both parent drug and its metabolites separately.[7] |
Chiral Columns for Enantiomeric Separation of Albendazole Sulfoxide
To resolve the enantiomers of ABZ-SO, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, particularly those with amylose derivatives, are frequently employed. Another approach involves Pirkle-type CSPs.
Table 2: Comparative Data for Chiral Columns
| Column Name/Type | Dimensions | Analytes Separated | Mobile Phase | Flow Rate (mL/min) | Key Findings & Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | 4.6 x 150 mm | Enantiomers of ABZ-SO, ABZ-SO2, ABZ-2NH2-SO2 | Isocratic: Acetonitrile / 10 mM Phosphate Buffer (pH 7.5) (40:60) | 0.5 | Used in a 2D-HPLC system for direct injection and analysis from bovine plasma. |
| (S)-N-(3,5-dinitrobenzoyl)tyrosine-based (Pirkle-type) | Not Specified | Enantiomers of ABZ-SO | Hexane-Ethanol | Not Specified | Achieved baseline resolution (Rs = 1.25) with a hexane-dioxane-ethanol mobile phase, though hexane-ethanol was preferred to avoid co-elution with ABZ-SO2.[8] |
Hydrophilic Interaction Liquid Chromatography (HILIC) - An Alternative Approach
Albendazole metabolites are significantly more polar than the parent drug.[9] For highly polar compounds that are poorly retained on traditional reversed-phase columns, HILIC presents a powerful alternative.[10][11][12] HILIC columns use a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[12]
Key Advantages of HILIC for Metabolite Analysis:
-
Improved Retention: Better retention for polar metabolites that might otherwise elute near the void volume in reversed-phase LC.[9]
-
Orthogonal Selectivity: Provides a different separation mechanism compared to RP-LC, which can be useful for resolving complex mixtures.
-
Enhanced MS Sensitivity: The high organic content of the mobile phase can improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[9][11]
While specific application data for albendazole metabolites on HILIC columns was not prevalent in the reviewed literature, it remains a highly viable and recommended strategy to explore, especially for comprehensive metabolite profiling.
Experimental Protocols
Protocol 1: Achiral Separation using UPLC-FLD (Based on Published Method[1])
-
Objective: Simultaneous quantification of ABZ, ABZ-SO, ABZ-SO2, and ABZ-2NH2-SO2 in muscle tissue.
-
Sample Preparation (SPE):
-
Homogenize tissue samples.
-
Perform liquid-liquid extraction with ethyl acetate followed by n-hexane.
-
Condition an OASIS® PRiME HLB SPE cartridge with methanol and water.
-
Load the sample supernatant onto the cartridge.
-
Elute the analytes with mobile phase and ammoniated methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile and (0.2% formic acid + 0.05% trimethylamine in water) at a 31:69 (v/v) ratio.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 5 µL.
-
Detection: Fluorescence Detector (FLD) with excitation at 286 nm and emission at 335 nm.
-
Protocol 2: Chiral Separation using 2D-HPLC (Based on Published Method)
-
Objective: Direct analysis of ABZ-SO enantiomers and other metabolites from plasma.
-
Sample Preparation: Direct injection of plasma sample.
-
Chromatographic Conditions:
-
System: A two-dimensional HPLC system.
-
First Dimension (Sample Cleanup): A Restricted Access Media (RAM) column (e.g., C8-RAM-BSA, 50 mm x 4.6 mm) to remove proteins.
-
Second Dimension (Analytical Separation): An amylose tris(3,5-dimethylphenylcarbamate) chiral column (150 mm x 4.6 mm).
-
Mobile Phase: Acetonitrile / 10 mM Phosphate Buffer (pH 7.5) (40:60, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence Detector (Excitation: 290 nm, Emission: 320 nm).
-
Visualized Workflow
The following diagram illustrates a logical workflow for selecting an appropriate LC column for the analysis of albendazole and its metabolites.
Caption: LC column selection workflow for albendazole metabolite analysis.
References
- 1. Simultaneous Determination of Albendazole and Its Three Metabolites in Pig and Poultry Muscle by Ultrahigh-Performance Liquid Chromatography-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of ultra-performance columns in high-performance liquid chromatography for determination of albendazole and its metabolites in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Direct separation of albendazole sulfoxide enantiomers by liquid chromatography on a chiral column deriving from (S)-N-(3,5-dinitrobenzoyl) tyrosine: application to enantiomeric assays on plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Albendazole Sulfone Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anthelmintic drug albendazole and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Albendazole sulfone-d7, and a structural analog for the quantification of albendazole sulfone, supported by experimental data and detailed methodologies.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is a critical practice to correct for variability during sample preparation and instrumental analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process. This comparison delves into the performance characteristics of a deuterated internal standard, this compound, versus a structural analog, offering insights to guide your selection process.
Principle of Internal Standardization
An internal standard is a compound with a known concentration that is added to all samples, calibrators, and quality controls. By comparing the analyte's response to the IS response, variations in extraction efficiency, matrix effects, and instrument response can be normalized, leading to more accurate and precise quantification.
The two main types of internal standards used in LC-MS are stable isotope-labeled (SIL) standards and structural analogs.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound is an example of a deuterated SIL IS. Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects.
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but have a different molecular weight. They should ideally have similar extraction recovery, chromatographic retention, and ionization response to the analyte. Common structural analogs for albendazole and its metabolites include other benzimidazole anthelmintics like oxibendazole or mebendazole.
Performance Comparison: this compound vs. Structural Analog
While a direct head-to-head comparative study between this compound and a structural analog was not found in the public domain, a comparison can be drawn from the typical performance of methods using each type of internal standard. The following tables summarize validation data from a representative study using a structural analog (oxibendazole) and typical performance expectations for a method employing a deuterated internal standard like this compound, based on established principles of bioanalytical method validation.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | This compound (Deuterated IS - Expected Performance) | Structural Analog (Oxibendazole)[1][2][3] |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within-run: -14.7% to 17.7% Between-run: 0.0% to 7.4% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Within-run: 0.8% to 15.1% Between-run: Not explicitly stated, but within acceptable limits |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects |
| Recovery | Tracks analyte recovery closely | May differ from analyte recovery |
Table 2: Quantitative Performance Data for Albendazole Sulfone Analysis using a Structural Analog (Oxibendazole)[1][2][3]
| Analyte | QC Level | Within-Run Accuracy (%) | Within-Run Precision (% CV) | Between-Run Accuracy (%) |
| Albendazole Sulfone | LLOQ | 94.8 - 114.1 | 10.7 | 107.4 |
| Low | 93.3 - 104.6 | 4.8 | 98.1 | |
| Medium | 94.3 - 102.9 | 0.4 | 99.5 | |
| High | 97.6 - 100.3 | 0.9 | 99.4 |
Data extracted from a study utilizing an HPLC-PDA method.
Discussion of Performance
The data presented highlights that while a well-validated method using a structural analog can achieve acceptable accuracy and precision, the use of a stable isotope-labeled internal standard like this compound is generally preferred for its superior ability to compensate for matrix effects.
Matrix effects , which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS bioanalysis. Because a deuterated internal standard has virtually identical chromatographic and ionization characteristics to the analyte, it is affected by the matrix in the same way. This co-behavior allows for more effective normalization and, therefore, more reliable data, especially when dealing with complex matrices or when sample cleanup is minimal.
A structural analog , while similar, will have different chromatographic retention times and may respond differently to matrix effects, potentially leading to inaccuracies. The choice of a suitable structural analog requires careful evaluation to ensure it closely mimics the behavior of the analyte.
Experimental Protocols
Below are representative experimental protocols for the analysis of albendazole sulfone. Protocol 1 describes a typical LC-MS/MS method that would be suitable for use with this compound. Protocol 2 is based on a published HPLC-PDA method that utilizes a structural analog.
Protocol 1: Typical LC-MS/MS Method for Albendazole Sulfone with a Deuterated Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Albendazole sulfone: m/z 298.1 → 159.3[4]
-
This compound: m/z 305.1 → 166.3 (example transition, would need to be optimized).
-
-
Protocol 2: HPLC-PDA Method with a Structural Analog Internal Standard[1][2][3]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (to which oxibendazole IS has been added).
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase.
-
-
High-Performance Liquid Chromatography Conditions:
-
Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).
-
Flow Rate: 1.2 mL/min.
-
Detection: PDA detector set at 292 nm.
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the typical bioanalytical workflow and the metabolic pathway of albendazole.
Caption: A typical bioanalytical workflow for the quantification of albendazole sulfone in plasma.
Caption: The primary metabolic pathway of albendazole in the liver.[5][6][7][8][9][10]
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of albendazole sulfone, a stable isotope-labeled internal standard such as This compound offers significant advantages, primarily in its ability to accurately compensate for matrix effects, which is a common challenge in LC-MS analysis of biological samples. This leads to improved accuracy and precision of the analytical results.
While a structural analog can be used, and may be a more cost-effective option, its selection and validation require more rigorous evaluation to ensure it adequately mimics the behavior of the analyte. For methods requiring the highest level of accuracy and reliability, particularly in regulated environments such as clinical trials, the use of a deuterated internal standard is strongly recommended. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. File:Albendazole metabolism.svg - Wikimedia Commons [commons.wikimedia.org]
Safety Operating Guide
Safe Disposal of Albendazole Sulfone-d7: A Procedural Guide for Laboratory Professionals
The proper disposal of Albendazole sulfone-d7, a deuterated metabolite of the anthelmintic drug albendazole, is critical for maintaining laboratory safety and environmental protection. This guide provides a clear, step-by-step process for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. The procedures outlined below are based on general principles for chemical waste disposal and information found in safety data sheets for albendazole and related compounds.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.[1][2]
-
Hand Protection: Wear impervious gloves.[3]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is recommended to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][5][6] Adherence to national and local regulations is mandatory.[3]
-
Container Management:
-
Waste Collection:
-
Labeling and Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Albendazole sulfone or a similar compound if a specific one for the d7 variant is unavailable.
-
Note on Environmental Hazard: Albendazole and its metabolites can be very toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to prevent any release into the environment.[3] Do not dispose of this compound down the drain or in the regular trash.[5][6]
III. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Albendazole sulfone-d7
Essential Safety and Handling Guide for Albendazole Sulfone-d7
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this potent compound.
Hazard Identification
This compound is a deuterated analog of Albendazole sulfone. While specific data for the deuterated form is limited, the safety precautions for Albendazole sulfone should be strictly followed. Key hazards identified from safety data sheets include:
-
Reproductive Toxicity : Suspected of damaging the unborn child[1][2][3].
-
Organ Damage : May cause damage to organs through prolonged or repeated exposure[1][4].
-
Allergic Skin Reaction : May cause an allergic skin reaction[4].
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects[1][4].
-
Dust Explosion Hazard : May form an explosive dust-air mixture during processing or handling[4].
Quantitative Toxicity Data
| Compound | Test Type | Route of Administration | Species | Dose | Reference |
| Albendazole sulfone | LD50 | Oral | Mouse | >3,000 mg/kg | [1] |
| Albendazole sulfone | LD50 | Oral | Rat | >1,320 mg/kg | [1] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a certified chemical fume hood, a glove box, or a ventilated balance enclosure[2].
-
Restricted Access : Designate a specific area for handling this compound and restrict access to authorized personnel only.
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for handling potent compounds[5][6][7][8]. The following PPE is required:
-
Eye and Face Protection : Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards[2][9]. A face shield should be used in situations where splashing is a risk[7].
-
Gloves : Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use and practice proper glove removal technique to avoid skin contact[3].
-
Body Protection : A lab coat is mandatory. For larger quantities or when there is a significant risk of contamination, disposable coveralls ("bunny suits") are recommended to provide head-to-toe protection[7][9].
-
Respiratory Protection : If engineering controls are insufficient or during procedures that may generate aerosols or dust, use a NIOSH-approved respirator[3][7]. For unpacking hazardous drugs not in plastic containers, a respirator is recommended[7].
Handling Procedures
-
Pre-Weighing : Before weighing, ensure all necessary equipment (spatulas, weigh boats, containers) is present in the containment enclosure (e.g., fume hood).
-
Weighing : Carefully weigh the desired amount of this compound. Minimize the generation of dust.
-
Dissolving : If dissolving the compound, add the solvent to the container with the pre-weighed compound slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water[4].
Decontamination and Cleaning
-
Clean all surfaces and equipment that have come into contact with this compound.
-
Use an appropriate cleaning agent and dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams[10].
-
Containerization :
-
Disposal Method :
-
Empty Containers :
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. cpachem.com [cpachem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. goldbio.com [goldbio.com]
- 4. msd.com [msd.com]
- 5. aiha.org [aiha.org]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. 3m.com [3m.com]
- 9. fishersci.com [fishersci.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
